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  • Product: N-Caffeoyltyramine
  • CAS: 103188-48-3

Core Science & Biosynthesis

Foundational

What is the chemical structure and properties of N-Caffeoyltyramine

An In-depth Technical Guide to N-Caffeoyltyramine: From Chemical Structure to Therapeutic Potential Introduction N-Caffeoyltyramine, a prominent member of the hydroxycinnamic acid amide family, is a naturally occurring b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Caffeoyltyramine: From Chemical Structure to Therapeutic Potential

Introduction

N-Caffeoyltyramine, a prominent member of the hydroxycinnamic acid amide family, is a naturally occurring bioactive compound that has garnered significant attention within the scientific community.[1] Structurally, it is formed through the condensation of caffeic acid, a well-known phenolic acid, and the biogenic amine tyramine via an amide linkage.[1] This compound is widely distributed throughout the plant kingdom, with notable concentrations found in species such as Cannabis sativa (hemp), the root bark of Lycium chinense (goji berry), and Tribulus terrestris.[1][2] Its presence in these botanicals is often linked to plant defense and developmental processes.[1]

Academic and preclinical research has illuminated a diverse range of pharmacological activities for N-Caffeoyltyramine. These include potent antioxidant, anti-inflammatory, neuroprotective, and metabolic-regulating properties.[1][3][4] Recent studies have particularly highlighted its role as a potent agonist for hepatocyte nuclear factor 4α (HNF4α), suggesting its potential in addressing metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and in modulating gut barrier function.[1][5] This guide provides a comprehensive technical overview of N-Caffeoyltyramine, detailing its chemical characteristics, biological functions, and the experimental methodologies used to investigate its properties, aimed at researchers and professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of N-Caffeoyltyramine is fundamental to its study and application.

Molecular Structure

N-Caffeoyltyramine is characterized by its distinct molecular architecture, which dictates its biological activity. The IUPAC name for its predominant isomer is (E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.[6]

  • Core Components: The structure consists of a caffeic acid moiety, which features a catechol group (two hydroxyl groups on the phenyl ring), linked by an amide bond to a tyramine molecule.

  • Stereochemistry: The presence of a carbon-carbon double bond in the caffeoyl portion gives rise to two geometric isomers: trans and cis. The trans isomer, also referred to as the E-isomer, is the more stable and predominantly occurring form under physiological conditions. Isomerization to the cis form can be induced by factors like UV light.

Caption: 2D chemical structure of N-trans-Caffeoyltyramine.

Physicochemical Data Summary

The key physicochemical properties of N-Caffeoyltyramine are summarized in the table below, providing essential information for experimental design and handling.

PropertyValueSource
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamidePubChem[6]
Molecular Formula C₁₇H₁₇NO₄PubChem[6]
Molecular Weight 299.32 g/mol PubChem[6], ChemFaces[7]
CAS Number 103188-48-3PubChem[6], MedchemExpress[3]
Appearance White to off-white solid/powderMedchemExpress[3], ChemFaces[7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneMedchemExpress[3], ChemFaces[7]
Storage Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months.MedchemExpress[3]
SMILES C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OPubChem[6]
InChIKey VSHUQLRHTJOKTA-XBXARRHUSA-NPubChem[6]

Natural Occurrence and Biosynthesis

N-Caffeoyltyramine is a secondary metabolite synthesized by a variety of plant species, where its concentration can vary significantly between different plant tissues and cultivars.

Botanical Distribution

This compound is notably abundant in several well-known plants.

  • Cannabis sativa L. (Hemp): It is a major phenylpropanoid amide in hemp, particularly concentrated in the seeds and hull.[8] Concentrations in hull fractions can range from 267 to 287 mg/kg.[8]

  • Lycium chinense (Goji Berry): The root bark of the goji berry plant is another significant source, from which both trans- and cis-isomers have been isolated.[1]

  • Tribulus terrestris: The fruits of this plant contain N-Caffeoyltyramine, which is believed to contribute to its traditional medicinal uses.[8]

  • Other Sources: It has also been identified in the bulbs of Allium tripedale, the stems of Capsicum annuum, and the seeds of Annona crassiflora Mart.[1][8]

Plant SourcePartReported Concentration
Cannabis sativa (Hemp)Hull Fractions267 - 287 mg/kg
Cannabis sativa (Hemp)Defatted Seeds (Italian "CS" cultivar)723 µg/g
Lycium chinenseRoot Bark0.00185% yield (14.8 mg)
Biosynthesis Pathway

The biosynthesis of N-Caffeoyltyramine originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves the convergence of two distinct branches: the general phenylpropanoid pathway to form the caffeic acid moiety, and the pathway to form tyramine.

  • Caffeic Acid Synthesis: L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation steps, catalyzed by enzymes like cinnamate-4-hydroxylase (C4H) , leads to the formation of p-coumaric acid and subsequently caffeic acid.

  • Tyramine Synthesis: L-tyrosine is decarboxylated by tyrosine decarboxylase to produce tyramine.

  • Amide Bond Formation: Finally, an acyltransferase enzyme catalyzes the condensation of caffeoyl-CoA (the activated form of caffeic acid) with tyramine to form N-Caffeoyltyramine.

Biosynthesis cluster_caffeic Caffeic Acid Moiety cluster_tyramine Tyramine Moiety L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid N-Caffeoyltyramine N-Caffeoyltyramine Caffeic Acid->N-Caffeoyltyramine Acyltransferase L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine Decarboxylase Tyramine->N-Caffeoyltyramine

Caption: Simplified biosynthesis pathway of N-Caffeoyltyramine.

Biological Activities and Mechanisms of Action

N-Caffeoyltyramine exhibits a wide spectrum of biological effects, making it a compound of significant therapeutic interest.

Antioxidant and Free Radical Scavenging Activity

The potent antioxidant capacity of N-Caffeoyltyramine is a cornerstone of its biological activity.[1] This property is primarily attributed to the catechol group (3,4-dihydroxyphenyl) of the caffeic acid moiety, which can readily donate hydrogen atoms to neutralize free radicals.[1] Studies have shown its ability to effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[5] Its antioxidant capacity has been demonstrated to be comparable to that of quercetin, a well-established antioxidant flavonoid.[1]

Anti-inflammatory Effects

N-Caffeoyltyramine is a potent modulator of inflammatory responses.[3][7] In preclinical models, it has been shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).[4][7]

  • Mechanism: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4][7]

  • Cytokine Modulation: It downregulates the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

  • Signaling Pathway: The anti-inflammatory effects are mediated, at least in part, by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway.[7]

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JNK JNK Pathway TLR4->JNK AP1 AP-1 JNK->AP1 COX2 COX-2 / iNOS Gene Expression AP1->COX2 Cytokines TNF-α, IL-6 Production AP1->Cytokines Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation NCT N-Caffeoyltyramine NCT->JNK inhibits

Caption: N-Caffeoyltyramine's inhibition of the JNK inflammatory pathway.

Neuroprotective Effects

N-Caffeoyltyramine has demonstrated significant neuroprotective potential. In studies using PC12 neuronal cells, it protects against hydrogen peroxide (H₂O₂)-induced cytotoxicity by mitigating oxidative stress.[5] At concentrations ranging from 5 to 40 µM, it was shown to decrease lactate dehydrogenase (LDH) release, reduce the production of intracellular ROS, and inhibit apoptosis.[5] Furthermore, it has been observed to alter the expression of microRNAs in human neural cells, suggesting a role in epigenetic regulation within the nervous system.[3]

Metabolic Regulation via HNF4α Agonism

One of the most compelling recent discoveries is the identification of N-Caffeoyltyramine as a potent agonist of Hepatocyte Nuclear Factor 4α (HNF4α).[1][5][9] HNF4α is a crucial nuclear transcription factor that governs genes involved in lipid metabolism, glucose homeostasis, and intestinal barrier function.

  • Hepatic Steatosis: By activating HNF4α, it may promote the reversal of hepatic steatosis (fatty liver).[1][9]

  • Weight Management: It has been linked to promoting weight loss by increasing mitochondrial mass and fatty acid oxidation.[9]

  • Gut Health: In vivo studies show that N-Caffeoyltyramine can induce the intestinal expression of HNF4α, leading to an increase in Paneth cells, which are critical for maintaining the intestinal barrier.[5]

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of N-Caffeoyltyramine are critical for understanding its in vivo efficacy. Current evidence suggests that, like many phenolic compounds, its absorption in its native form is limited, likely less than 2% in humans.[2]

  • Forms in Nature: In plants, it exists in both free and bound forms, where it is covalently linked to cell wall structures. The bound forms are not bioaccessible until they are released through food processing or, more significantly, by the action of gut microbiota.[2]

  • Metabolism: It is probable that the primary bioactive compounds in circulation are not N-Caffeoyltyramine itself, but rather the metabolites produced by host enzymes and microbial fermentation in the gut.[2] The amide bond can be hydrolyzed to release caffeic acid and tyramine, which are then further metabolized.

Experimental Protocols and Analytical Methodologies

Robust and validated methods are essential for the accurate study of N-Caffeoyltyramine.

Chemical Synthesis

While N-Caffeoyltyramine is a natural product, chemical synthesis is crucial for producing standards and exploring structure-activity relationships. The primary strategy involves forming an amide bond between caffeic acid and tyramine.

Protocol: Amide Synthesis using a Coupling Reagent

  • Acid Activation: Dissolve caffeic acid in a suitable aprotic solvent (e.g., Dichloromethane or DMF). Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a modern equivalent (e.g., HATU) and an activator like 4-Dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes to form the activated ester.[10]

  • Amine Addition: Add a solution of tyramine in the same solvent to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel.

Analytical Characterization

High-performance chromatography coupled with sensitive detection is the gold standard for the analysis of N-Caffeoyltyramine.

Protocol: Quantification by UHPLC-MS/MS

  • Sample Preparation: Extract the compound from the matrix (e.g., plant tissue, plasma) using a solvent like methanol. Centrifuge to remove particulates. The supernatant may be diluted or subjected to Solid Phase Extraction (SPE) for cleanup if necessary.

  • Chromatographic Separation:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC).

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from ~5% B to 95% B over several minutes.

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity. The deprotonated molecular ion [M-H]⁻ at m/z 298.1 is selected as the precursor.[1] A common and specific precursor-to-product ion transition for quantification is m/z 299 → 137 .[1]

  • Quantification: Create a calibration curve using certified reference standards of N-Caffeoyltyramine to quantify the compound in the unknown samples.

In Vitro Anti-inflammatory Assay

This protocol describes a common method to assess the anti-inflammatory activity of N-Caffeoyltyramine by measuring nitric oxide production.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of N-Caffeoyltyramine (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent system. The absorbance is read at ~540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value, which is the concentration of N-Caffeoyltyramine required to inhibit NO production by 50%.

Assay_Workflow start Start: Culture RAW 264.7 Cells seed Seed cells in 96-well plate start->seed treat Pre-treat with N-Caffeoyltyramine seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate measure Measure Nitrite (Griess Assay) incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro NO inhibition assay.

Conclusion and Future Directions

N-Caffeoyltyramine stands out as a natural product with significant therapeutic potential, underpinned by its robust antioxidant, anti-inflammatory, neuroprotective, and unique metabolic-regulating activities. Its role as a potent HNF4α agonist opens new avenues for developing treatments for metabolic syndrome, NAFLD, and inflammatory bowel disease.

While preclinical data are promising, further research is essential. Future efforts should focus on:

  • Clinical Bioavailability: Conducting human studies to accurately determine the pharmacokinetics and metabolism of N-Caffeoyltyramine and identify its key bioactive metabolites.[2]

  • Mechanism Elucidation: Deeper investigation into the downstream targets of HNF4α activation and other signaling pathways modulated by this compound.

  • Therapeutic Efficacy: Well-designed clinical trials are needed to validate the health benefits observed in preclinical models and establish safe and effective dosages for various conditions.

The comprehensive body of evidence strongly supports the continued exploration of N-Caffeoyltyramine as a lead compound for the development of novel therapeutics.

References

  • Taylor & Francis Online. Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review. [Link]

  • Thammasat University e-Thesis. SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES. [Link]

  • ResearchGate. N-trans-?-caffeoyl tyramine isolated from Tribulus terrestris exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 cells. [Link]

  • BioCrick. N-trans-caffeoyltyramine | CAS:103188-48-3. [Link]

  • PubChem, National Institutes of Health. N-Caffeoyltyramine | C17H17NO4 | CID 9994897. [Link]

  • FooDB. Showing Compound N-trans-Caffeoyltyramine (FDB011018). [Link]

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Exploratory

Characterization of N-trans-caffeoyltyramine isomeric forms and their stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals N-trans-caffeoyltyramine: A Guide to Isomeric Characterization and Stability Abstract N-caffeoyltyramine, a naturally occurring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-trans-caffeoyltyramine: A Guide to Isomeric Characterization and Stability

Abstract

N-caffeoyltyramine, a naturally occurring phenylpropanoid amide, is gaining significant attention in the pharmaceutical and nutraceutical industries for its diverse biological activities, including antioxidant and neuroprotective properties.[1][2][3] This compound exists as two primary geometric isomers: N-trans-caffeoyltyramine and N-cis-caffeoyltyramine. The spatial arrangement of these isomers can significantly influence their biological efficacy and pharmacokinetic profiles. Therefore, a thorough understanding of their distinct characteristics and stability is paramount for accurate research and effective drug development. This guide provides a comprehensive overview of the methodologies for characterizing and separating these isomers, an analysis of the factors governing their stability, and field-proven protocols for their investigation.

Introduction: The Significance of Isomeric Purity

N-caffeoyltyramine is an amide formed from the condensation of caffeic acid and tyramine. It is found in various plant species, including Cannabis sativa and Lycium chinense (goji berry).[1] The molecule's structure features a carbon-carbon double bond within the caffeoyl moiety, giving rise to geometric isomerism.

  • N-trans-caffeoyltyramine (E-isomer): This is the more stable and predominantly naturally occurring form.[4] Its linear structure is often associated with higher biological activity.

  • N-cis-caffeoyltyramine (Z-isomer): This isomer is less stable and can be formed from the trans isomer through exposure to external energy, most notably UV light.[4][5]

The potential for isomerization from the active trans form to the less active or differently active cis form poses a significant challenge in formulation, storage, and clinical application.[4] Inaccurate characterization or failure to control isomeric ratios can lead to inconsistent biological results and compromised product efficacy. This guide establishes the foundational principles and methodologies required to address these challenges.

Characterization and Separation of Isomeric Forms

Distinguishing between N-trans- and N-cis-caffeoyltyramine requires a multi-faceted analytical approach, as techniques like mass spectrometry alone are insufficient to differentiate them.[6] A combination of chromatography for separation and spectroscopy for identification is the gold standard.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for separating the cis and trans isomers. The choice of stationary and mobile phases is critical for achieving baseline resolution.

  • Expertise & Causality: The isomers have identical molecular weights and similar polarities, making separation challenging. However, the planar, more linear structure of the trans isomer allows for stronger hydrophobic interactions with a C18 stationary phase compared to the less linear cis isomer. This differential interaction is the basis for their separation, with the cis isomer typically eluting slightly earlier than the trans isomer. The use of a phenyl-hexyl column can sometimes enhance separation due to π-π interactions with the aromatic rings of the analytes.[6]

Experimental Protocol: HPLC Separation of N-caffeoyltyramine Isomers
  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector, a quaternary pump, an autosampler, and a column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for improved peak shape and ionization in MS).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient is often effective. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (to ensure reproducible retention times).

  • Detection: UV detection at ~320 nm, the approximate λmax for the caffeoyl moiety. The PDA detector allows for the acquisition of full UV spectra to confirm peak identity, as cis isomers often exhibit a slight blue shift and lower absorbance compared to their trans counterparts.

  • Injection Volume: 10 µL.

Spectroscopic and Spectrometric Identification

Once separated, the isomers must be unequivocally identified.

  • UV-Vis Spectroscopy: As mentioned, the UV spectra of the two isomers differ subtly. The trans isomer typically shows a higher molar absorptivity at its λmax compared to the cis isomer. This property is useful for preliminary identification and for quantifying the conversion during stability studies.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides molecular weight confirmation (C₁₇H₁₇NO₄, Monoisotopic Mass: 299.1158 g/mol ).[1] While both isomers produce the same parent ion and fragmentation pattern, MS is essential for confirming that the separated peaks correspond to N-caffeoyltyramine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for distinguishing cis and trans isomers.

    • ¹H NMR Rationale: The key diagnostic signals are from the two protons on the double bond (vinylic protons). In the trans isomer, these protons are on opposite sides of the double bond, resulting in a large coupling constant (J value), typically around 15-18 Hz. In the cis isomer, the protons are on the same side, leading to a much smaller coupling constant, usually in the range of 11-13 Hz. This difference in coupling constants is unambiguous proof of the isomer's identity.

Integrated Analytical Workflow

The synergy between these techniques forms a robust, self-validating system for characterization. The HPLC separates the compounds, UV provides real-time quantification and preliminary identification, MS confirms the molecular weight, and NMR provides definitive structural elucidation of the isolated fractions.

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Detection & Quantification cluster_3 Identification & Confirmation Sample Isomer Mixture (trans & cis) HPLC RP-HPLC System (C18 Column) Sample->HPLC Injection PDA PDA/UV Detector (Quantification, λmax) HPLC->PDA Elution Frac Fraction Collection HPLC->Frac Isolate Peaks MS Mass Spectrometry (MS) (Molecular Weight) NMR NMR Spectroscopy (Definitive Structure) Frac->MS Frac->NMR G trans N-trans-caffeoyltyramine (More Stable) cis N-cis-caffeoyltyramine (Less Stable) trans->cis UV Light (λ) cis->trans UV Light / Thermal Relaxation

Diagram 2: The primary pathway for the photoisomerization of N-caffeoyltyramine.

Conclusion

The successful development of products containing N-caffeoyltyramine is intrinsically linked to the precise characterization and control of its isomeric forms. The trans isomer, being the predominant natural form, is often the target compound for its biological activity. However, its propensity to convert to the cis isomer under UV light presents a critical stability challenge.

Researchers and developers must employ a robust analytical workflow, integrating RP-HPLC for separation with spectroscopic techniques like NMR for definitive identification. Furthermore, rigorous stability testing, particularly photostability, is not merely a regulatory hurdle but a fundamental requirement for ensuring product consistency, safety, and efficacy. By implementing the principles and protocols outlined in this guide, professionals can build a solid foundation for their research and development endeavors, ultimately unlocking the full therapeutic potential of this promising natural compound.

References

  • Thammasat University, Digital Collections of. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES. TU e-Thesis. Available from: [Link]

  • FooDB. (2022). Showing Compound N-trans-Caffeoyltyramine (FDB011018). foodb.ca. Available from: [Link]

  • MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’. MDPI.com. Available from: [Link]

  • Trevisan, J., et al. (2022). Effect of Natural Deep Eutectic Solvents on trans-Resveratrol Photo-Chemical Induced Isomerization and 2,4,6-Trihydroxyphenanthrene Electro-Cyclic Formation. Molecules, 27(7), 2344. Available from: [Link]

  • PubMed. (2025). Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine - A Narrative Review. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Caffeoyltyramine. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Photoisomerization pathways of trans-resveratrol. RSC Publishing. Available from: [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.com. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PubMed Central. Available from: [Link]

  • CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Available from: [Link]

  • JSM Central. (n.d.). Annals of Chromatography and Separation Techniques. JSM Central. Available from: [Link]

  • ResearchGate. (2025). Resveratrol Photoisomerization: An Integrative Guided-Inquiry Experiment. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Supramolecular Control of the Photoisomerization of a Coumarin-Based Photoswitch. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Isomerization dynamics of a novel cis/trans‐only merocyanine. Available from: [Link]

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Foundational

Exploring the Metabolic Effects of N-Caffeoyltyramine on Hepatic Steatosis: Mechanisms and Methodologies

An In-Depth Technical Guide Executive Summary Hepatic steatosis, the hallmark of Non-Alcoholic Fatty Liver Disease (NAFLD), represents a significant and growing challenge in metabolic medicine. The accumulation of lipids...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Hepatic steatosis, the hallmark of Non-Alcoholic Fatty Liver Disease (NAFLD), represents a significant and growing challenge in metabolic medicine. The accumulation of lipids in hepatocytes initiates a cascade of inflammatory and fibrotic processes, potentially culminating in cirrhosis and hepatocellular carcinoma. This guide explores the therapeutic potential of N-Caffeoyltyramine (NCT), a naturally occurring phenolic amide, in mitigating hepatic steatosis. Recent research has identified NCT as a potent agonist of Hepatocyte Nuclear Factor 4α (HNF4α), a master regulator of hepatic lipid metabolism.[1][2][3][4] This document provides a comprehensive overview of the proposed mechanisms of action of NCT and presents a detailed framework of self-validating experimental protocols to rigorously investigate its efficacy and metabolic effects. We delve into the causality behind experimental design, offering field-proven insights for researchers aiming to validate NCT as a therapeutic candidate for NAFLD.

Introduction: The Compound and the Challenge

N-Caffeoyltyramine (NCT): A Bioactive Phenolic Amide

N-Caffeoyltyramine (NCT), also known as N-trans-caffeoyltyramine, is a hydroxycinnamic acid amide found in a variety of plants, including Goji berries (Lycium chinense), hemp seeds (Cannabis sativa), and cocoa.[1][5][6] Structurally, it is formed by an amide linkage between caffeic acid and tyramine.[1] Beyond its well-documented antioxidant and anti-inflammatory properties, NCT has emerged as a molecule of significant interest for its metabolic regulatory functions.[1][7][8] Its potential to modulate gut barrier function further enhances its profile as a multi-faceted therapeutic agent.[1][9][10]

The Pathophysiology of Hepatic Steatosis

Hepatic steatosis is characterized by the excessive accumulation of triglycerides within hepatocytes. This condition arises from an imbalance between lipid acquisition (from dietary sources and de novo lipogenesis) and lipid disposal (through fatty acid oxidation and VLDL secretion). Left unresolved, this lipid overload induces cellular stress, inflammation (NASH), and fibrosis. HNF4α is a critical nuclear transcription factor that governs the expression of genes involved in lipid transport, beta-oxidation, and glucose metabolism, making it a prime therapeutic target.[4] Recent studies have compellingly demonstrated that NCT is a potent HNF4α agonist, capable of preventing high-fat diet-induced hepatosteatosis in preclinical models.[3][4]

Proposed Mechanism of Action: Beyond HNF4α Agonism

The primary mechanism for NCT's anti-steatotic effect is its direct agonistic activity on HNF4α.[2][4] However, the downstream consequences of this activation suggest a broader, more integrated metabolic reprogramming. We propose a signaling network where NCT orchestrates a multi-pronged attack on hepatic lipid accumulation.

Long-term administration of NCT has been shown to not only reverse hepatic steatosis but also to prevent weight gain by increasing mitochondrial mass and function, thereby enhancing fatty acid oxidation.[2][3] This points towards the involvement of the central energy-sensing pathways, namely AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).

  • HNF4α Activation: As a potent agonist, NCT directly stimulates HNF4α, which controls genes vital for lipid homeostasis.[1][2][9]

  • AMPK-SIRT1 Axis Activation (Hypothesized): The observed increase in mitochondrial biogenesis is a hallmark of the AMPK/SIRT1 pathway.[11] We hypothesize that NCT indirectly activates AMPK, which in turn can activate SIRT1.[12] SIRT1, a NAD+-dependent deacetylase, then deacetylates and activates key downstream targets.

  • PGC-1α and Mitochondrial Biogenesis: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and is activated by both AMPK and SIRT1.[11][13] RNA-seq data from NCT-treated mice revealed an increase in Ppargc1a expression, supporting this hypothesis.[2]

  • Enhanced Fatty Acid Oxidation: Activated PGC-1α drives the expression of genes involved in fatty acid oxidation (e.g., Cpt1), leading to increased mitochondrial respiration and disposal of excess lipids.[2][3]

  • Stimulation of Lipophagy: Previous short-term studies have shown NCT reverses steatosis by stimulating lipophagy (the autophagic degradation of lipid droplets), a process linked to its regulation of dihydroceramide synthesis.[2][3]

This proposed signaling cascade provides a robust framework for experimental validation.

Visualizing the Proposed Signaling Pathway

NCT_Mechanism cluster_cell Hepatocyte NCT N-Caffeoyltyramine (NCT) HNF4a HNF4α (Agonism) NCT->HNF4a Direct Agonist AMPK AMPK (Activation) NCT->AMPK Hypothesized Indirect Effect PGC1a PGC-1α (Activation) HNF4a->PGC1a Transcriptional Regulation Lipophagy Lipophagy (Stimulation) HNF4a->Lipophagy Dihydroceramide Regulation SIRT1 SIRT1 (Activation) AMPK->SIRT1 Upstream Regulator AMPK->PGC1a SIRT1->PGC1a Deacetylation Mito Mitochondrial Biogenesis & Function PGC1a->Mito FAO Fatty Acid Oxidation Mito->FAO Steatosis Hepatic Steatosis (Lipid Droplets) FAO->Steatosis Reduces Lipophagy->Steatosis Reduces

Caption: Proposed mechanism of NCT in reducing hepatic steatosis.

Experimental Validation: A Technical Framework

This section outlines a logical, stepwise approach to validate the metabolic effects of NCT on hepatic steatosis, progressing from controlled in vitro systems to more complex in vivo models.

In Vitro Validation: Hepatocyte Steatosis Model

The objective is to confirm the direct effects of NCT on hepatocytes, assess its dose-dependency, and dissect the underlying molecular pathways in a controlled environment.

In_Vitro_Workflow cluster_prep Model Preparation cluster_analysis Endpoint Analysis HepG2 1. Culture HepG2 Cells (or Primary Hepatocytes) Induce 2. Induce Steatosis (Oleate:Palmitate 2:1) HepG2->Induce Treat 3. Treat with NCT (Vehicle, 1, 10, 50 µM) Induce->Treat ORO 4a. Lipid Staining (Oil Red O) Treat->ORO qPCR 4b. Gene Expression (qPCR) Treat->qPCR WB 4c. Protein Analysis (Western Blot) Treat->WB

Caption: Workflow for in vitro validation of NCT's anti-steatotic effects.

  • Rationale: HepG2 cells are a widely used human hepatoma cell line that retains many differentiated hepatic functions. Inducing steatosis with a mixture of oleic acid (unsaturated) and palmitic acid (saturated) mimics the lipid overload seen in NAFLD.[14][15] A 2:1 ratio of oleate to palmitate is chosen to maximize lipid accumulation while minimizing the acute lipotoxicity associated with high concentrations of saturated fatty acids, thereby creating a stable model of steatosis rather than cell death.[14]

  • Step-by-Step Methodology:

    • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Fatty Acid Stock Preparation: Prepare a 10 mM stock solution of Oleate:Palmitate (2:1 ratio) complexed to fatty-acid-free Bovine Serum Albumin (BSA). Dissolve sodium oleate and sodium palmitate in sterile water at 70°C. In a separate flask, dissolve BSA in serum-free EMEM. Slowly add the fatty acid solution to the BSA solution while stirring to allow complexing.

    • Induction: When cells reach 70-80% confluency, replace the growth medium with the fatty acid-supplemented medium (final concentration, e.g., 1 mM) for 24 hours.

    • NCT Treatment: After 24 hours of lipid loading, replace the medium with fresh fatty acid medium containing either vehicle control (e.g., 0.1% DMSO) or varying concentrations of NCT (e.g., 1, 10, 50 µM) for an additional 24 hours.

  • Rationale: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral triglycerides, allowing for the specific staining and visualization of intracellular lipid droplets. Quantification of the extracted dye provides a reliable measure of the degree of steatosis.

  • Step-by-Step Methodology:

    • Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30 minutes.

    • Staining: Wash with 60% isopropanol and allow to dry completely. Stain with a freshly filtered Oil Red O working solution for 20 minutes.

    • Imaging: Wash with water to remove excess stain. Visualize and capture images using a light microscope.

    • Quantification: Elute the stain from the cells using 100% isopropanol. Measure the absorbance of the eluate at 510 nm using a spectrophotometer. Normalize the absorbance to total protein content for each well.

  • Rationale: Quantitative PCR allows for the precise measurement of changes in mRNA levels of key genes involved in lipid metabolism. This provides direct evidence of NCT's impact on the transcriptional regulation of these pathways.

  • Step-by-Step Methodology:

    • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use validated primers for target genes and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

  • Data Presentation: Target Genes for qPCR

Gene SymbolGene NameFunction in Lipid MetabolismExpected Change with NCT
HNF4A Hepatocyte Nuclear Factor 4 AlphaMaster regulator of hepatic genes
PPARGC1A Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-AlphaMitochondrial biogenesis, FAO
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting enzyme for FAO
SREBF1 Sterol Regulatory Element Binding Transcription Factor 1 (SREBP-1c)Master regulator of lipogenesis
FASN Fatty Acid SynthaseKey enzyme in de novo lipogenesis
  • Rationale: Western blotting allows for the detection of total protein levels and, crucially, post-translational modifications like phosphorylation, which indicate the activation state of signaling kinases like AMPK. This analysis directly tests the hypothesis that NCT activates the AMPK/SIRT1 signaling axis.

  • Step-by-Step Methodology:

    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C.

    • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and other targets to a loading control (e.g., GAPDH or β-Actin).

  • Data Presentation: Key Antibodies for Western Blot

Target ProteinRationale for AnalysisRecommended Source (Example)
p-AMPKα (Thr172) Measures the active form of AMPKCell Signaling Technology
Total AMPKα Normalization control for p-AMPKαCell Signaling Technology
SIRT1 Measures total SIRT1 protein levelsCell Signaling Technology[16]
HNF4α Confirms target engagementSanta Cruz Biotechnology
PGC-1α Key downstream effector of AMPK/SIRT1Abcam
GAPDH Loading controlCell Signaling Technology
In Vivo Validation: High-Fat Diet Mouse Model

The objective is to confirm the therapeutic efficacy of NCT in a physiological context of diet-induced obesity and steatosis, assessing its impact on liver pathology, systemic metabolic parameters, and safety.

In_Vivo_Workflow cluster_groups 2. Group Allocation & Diet cluster_harvest 4. Terminal Harvest & Sample Collection cluster_analysis 5. Endpoint Analysis start 1. Acclimatize C57BL/6J Mice G1 Group 1: Chow Diet start->G1 G2 Group 2: High-Fat Diet (HFD) + Vehicle start->G2 G3 Group 3: HFD + NCT start->G3 monitor 3. Monitor Body Weight & Food Intake (8-12 Weeks) G1->monitor G2->monitor G3->monitor Serum Blood (Serum) monitor->Serum Liver Liver Tissue monitor->Liver S_Analysis Serum Analysis (ALT, AST, Lipids) Serum->S_Analysis H_Analysis Liver Histology (H&E, Oil Red O) Liver->H_Analysis M_Analysis Molecular Analysis (qPCR, Western Blot) Liver->M_Analysis

Caption: Workflow for in vivo validation of NCT in a diet-induced obesity model.

  • Rationale: The C57BL/6J mouse strain is highly susceptible to diet-induced obesity, insulin resistance, and hepatic steatosis, making it the gold standard model for NAFLD research. Long-term oral administration of NCT mixed with the diet is a clinically relevant and feasible approach.[2]

  • Step-by-Step Methodology:

    • Animals: Use male C57BL/6J mice, 6-8 weeks old.

    • Grouping: Acclimatize mice for one week, then divide them into three groups (n=8-10 per group):

      • Control: Standard chow diet.

      • HFD-Vehicle: High-fat diet (e.g., 60% kcal from fat).

      • HFD-NCT: High-fat diet containing NCT (e.g., 200 mg/kg of diet).[9]

    • Treatment Period: Maintain mice on their respective diets for 8-12 weeks. Monitor body weight and food intake weekly.

    • Termination: At the end of the study, fast mice for 6 hours, collect blood via cardiac puncture, and perfuse and harvest the liver. A portion of the liver should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for molecular analysis.

  • Rationale: Histological examination provides the definitive assessment of steatosis, inflammation, and injury in the liver. Serum biomarkers provide a systemic view of liver health and dyslipidemia.

  • Step-by-Step Methodology:

    • Histology: Embed formalin-fixed liver tissue in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess overall morphology and inflammation. Prepare frozen sections and stain with Oil Red O to visualize and quantify lipid accumulation.

    • Serum Analysis: Isolate serum from collected blood. Use commercial assay kits to measure levels of:

      • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.

      • Triglycerides (TG) and Total Cholesterol (TC) as markers of dyslipidemia.

  • Data Presentation: Expected Outcomes

ParameterHFD-Vehicle GroupHFD-NCT GroupRationale
Body Weight Gain HighSignificantly LowerNCT promotes weight loss.[2]
Liver Weight Increased (Hepatomegaly)ReducedAttenuation of steatosis.
Serum ALT/AST ElevatedNormalizedReduction in liver injury.
Hepatic Triglycerides HighSignificantly LowerDirect measure of anti-steatotic effect.
Histology (Oil Red O) Severe macrovesicular steatosisMinimal lipid dropletsVisual confirmation of efficacy.

Safety and Trustworthiness

A critical component of drug development is establishing a safety profile. NCT has been evaluated in a 90-day oral toxicity study in rats, where it exhibited no adverse effects up to high doses (NOAEL of 1427 mg/kg/day in males).[17] Furthermore, it was found to be non-genotoxic in both the Ames test and an in vitro micronucleus assay.[17] This strong preclinical safety data supports its further development as a therapeutic agent.

Conclusion

N-Caffeoyltyramine presents a compelling, mechanistically distinct approach to treating hepatic steatosis. Its role as a potent HNF4α agonist, coupled with its downstream effects on mitochondrial function and lipid disposal, positions it as a promising candidate for NAFLD therapy.[2][3][4] The experimental framework provided in this guide offers a rigorous, self-validating pathway for researchers to explore and confirm its metabolic benefits. By elucidating the full spectrum of NCT's molecular actions, from nuclear receptor activation to the engagement of central energy-sensing pathways, the scientific community can pave the way for its potential clinical translation.

References

  • Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress - PubMed . Source: PubMed. URL: [Link]

  • Full article: Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review - Taylor & Francis . Source: Taylor & Francis Online. URL: [Link]

  • Differentiated modulation of signaling molecules AMPK and SIRT1 in experimentally drug-induced hepatocyte injury . Source: Palacky University Olomouc. URL: [Link]

  • N-Caffeoyltyramine | C17H17NO4 | CID 9994897 - PubChem - NIH . Source: PubChem, NIH. URL: [Link]

  • Long-term oral administration of an HNF4α agonist prevents weight gain and hepatic steatosis by promoting increased mitochondrial mass and function - PubMed Central . Source: PubMed Central, NIH. URL: [Link]

  • A human hepatocellular in vitro model to investigate steatosis - PubMed . Source: PubMed. URL: [Link]

  • Primers for qPCR of lipid metabolism related genes. - ResearchGate . Source: ResearchGate. URL: [Link]

  • Long-term oral administration of an HNF4α agonist prevents weight gain and hepatic steatosis by promoting increased mitochondrial mass and function - PubMed . Source: PubMed. URL: [Link]

  • Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning of White Adipose Tissue in High-Fat Diet Fed Male Mice - PubMed Central . Source: PubMed Central, NIH. URL: [Link]

  • Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor - NIH . Source: NIH. URL: [Link]

  • Safety Evaluation of N- trans -caffeoyltyramine Derived From a Strain of Yarrowia lipolytica Through Precision Fermentation - ResearchGate . Source: ResearchGate. URL: [Link]

  • qPCR primers used to assess gene expression of markers of lipid/fatty acid metabolism . Source: ResearchGate. URL: [Link]

  • Western blot analysis and quantification of SIRT1 expression and AMPK... - ResearchGate . Source: ResearchGate. URL: [Link]

  • Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor | PLOS One . Source: PLOS One. URL: [Link]

  • Hepatocyte nuclear factor 4α in the pathogenesis of non-alcoholic fatty liver disease | Chinese Medical Journal - MedNexus . Source: MedNexus. URL: [Link]

  • Selection and Validation of Reference Genes for qRT-PCR Analysis in the Oil-Rich Tuber Crop Tiger Nut (Cyperus esculentus) Based on Transcriptome Data - MDPI . Source: MDPI. URL: [Link]

  • A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium - ResearchGate . Source: ResearchGate. URL: [Link]

  • Natural Compounds Targeting SIRT1 and Beyond: Promising Nutraceutical Strategies Against Atherosclerosis - MDPI . Source: MDPI. URL: [Link]

  • Effects of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine supplementation in individuals with diarrhea . Source: Functional Food Center. URL: [Link]

  • PPAR regulation of lipid metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad . Source: Bio-Rad. URL: [Link]

  • The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - MDPI . Source: MDPI. URL: [Link]

  • Multiple Direct Effects of the Dietary Protoalkaloid N-Methyltyramine in Human Adipocytes . Source: MDPI. URL: [Link]

  • SIRT1 Activation by Natural Phytochemicals: An Overview - Frontiers . Source: Frontiers. URL: [Link]

  • (A, B) Western blots of proteins related to and AMPK, LKB1, and Sirt1... - ResearchGate . Source: ResearchGate. URL: [Link]

  • A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium - JoVE . Source: JoVE. URL: [Link]

  • Primer sequences for real-time PCR of genes involved in lipid metabolism of apoE-deficient mice fed the experimental diets - ResearchGate . Source: ResearchGate. URL: [Link]

  • Clinical Insights into Non-Alcoholic Fatty Liver Disease and the Therapeutic Potential of Flavonoids: An Update - MDPI . Source: MDPI. URL: [Link]

  • Human in vitro models of nonalcoholic fatty liver disease - Research Collection . Source: ETH Zurich Research Collection. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Standard Operating Procedure for N-Caffeoyltyramine in PC12 Cell Culture Neuroprotection Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Caffeoyltyramine in neuroprotection assays with the PC12 cell line. N-Caffeoyltyramine,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Caffeoyltyramine in neuroprotection assays with the PC12 cell line. N-Caffeoyltyramine, a naturally occurring phenolic compound, has demonstrated significant antioxidant and neuroprotective properties[1][2]. This guide details the scientific rationale, step-by-step protocols for cell culture, induction of neurotoxicity, and subsequent quantification of neuroprotective effects through viability, cytotoxicity, and intracellular oxidative stress assays. By explaining the causality behind experimental choices and incorporating self-validating controls, these protocols are designed to yield robust and reproducible data for evaluating the therapeutic potential of N-Caffeoyltyramine.

Scientific Principles and Experimental Rationale

The Neuroprotective Potential of N-Caffeoyltyramine

N-Caffeoyltyramine (NCT), also known as trans-N-caffeoyltyramine, is a natural amide synthesized from caffeic acid and tyramine[3]. Its significance in neuropharmacology stems from its potent antioxidant activity. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological mechanism in neurodegenerative disorders. NCT has been shown to exert neuroprotective effects by directly attenuating oxidative stress. Studies using PC12 cells have demonstrated that NCT pretreatment leads to a significant increase in cell viability upon exposure to toxins like hydrogen peroxide (H₂O₂)[1]. The core mechanism involves bolstering the cell's endogenous antioxidant defenses, including enzymes like superoxide dismutase (SOD) and catalase (CAT), reducing lipid peroxidation, and stabilizing the mitochondrial membrane potential[1][4].

The PC12 Cell Line: A Validated Model for Neuronal Research

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is an indispensable tool in neuroscience research[5][6]. When treated with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into a phenotype resembling sympathetic neurons, complete with neurite outgrowth[7][8]. This characteristic makes them an ideal in vitro model for:

  • Neurotoxicity Screening: Assessing the harmful effects of compounds on neuronal cells.

  • Neuroprotection Assays: Evaluating the efficacy of therapeutic agents in preventing neuronal damage.

  • Studying Neuronal Differentiation: Investigating the molecular pathways governing neuronal development[9].

Their ease of culture and responsiveness to neurotoxins and neuroprotective agents provide a reliable and reproducible system for initial drug screening before progressing to more complex in vivo models.

Rationale for Inducing Neurotoxicity

To test the protective effects of N-Caffeoyltyramine, a state of neuronal injury must first be reliably induced. This is typically achieved using well-characterized neurotoxins:

  • Hydrogen Peroxide (H₂O₂): As a powerful oxidizing agent, H₂O₂ readily crosses cell membranes and generates hydroxyl radicals, inducing widespread oxidative damage and apoptosis. It serves as a classic model for studying oxidative stress-mediated neuronal cell death[10][11][12].

  • 6-Hydroxydopamine (6-OHDA): This neurotoxin is selectively taken up by dopaminergic neurons, where it generates intracellular ROS, leading to specific cell death. It is a widely accepted model for mimicking the dopaminergic neurodegeneration seen in Parkinson's disease[6][13][14][15].

Key Assessment Endpoints for Self-Validating Protocols
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability . In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells[16].

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death . LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage (lysis). Measuring the enzymatic activity of LDH in the supernatant provides a direct index of cytotoxicity[17][18][19].

  • DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) Assay: This fluorescent assay measures intracellular ROS levels . The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity directly correlates with the level of intracellular oxidative stress[20][21][22].

By using these three assays in parallel, the experimental design becomes self-validating. For example, a successful neuroprotective effect from N-Caffeoyltyramine should manifest as an increase in MTT signal, a decrease in LDH release, and a decrease in DCF fluorescence compared to cells treated with the neurotoxin alone.

Materials and Reagents

CategoryItemRecommended Source (Example)
Cell Line PC12 (adherent or suspension)ATCC (CRL-1721 or CRL-1721.1)
Compound N-Caffeoyltyramine (trans)MedChemExpress, Sigma-Aldrich
Media & Sera RPMI-1640 MediumGibco
Horse Serum (HS)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin (100x)Gibco
Supplements Nerve Growth Factor (NGF, rat)R&D Systems, Alomone Labs
L-GlutamineGibco
Neurotoxins Hydrogen Peroxide (H₂O₂)Sigma-Aldrich
6-Hydroxydopamine (6-OHDA) HClSigma-Aldrich
Assay Kits MTT Cell Viability Assay KitAbcam, Thermo Fisher Scientific
LDH Cytotoxicity Assay KitThermo Fisher Scientific, Roche, Abcam
DCFH-DA (Intracellular ROS) KitAbcam, Cayman Chemical
Reagents Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Collagen Type I, Rat TailCorning, Gibco
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Trypsin-EDTA (0.25%)Gibco
Labware 96-well flat-bottom tissue culture platesCorning, Falcon
T-75 Cell Culture FlasksCorning, Falcon
Serological Pipettes, Pipette TipsVWR, Eppendorf
Equipment Biosafety Cabinet, Class IIBaker, Thermo Fisher Scientific
CO₂ Incubator (37°C, 5% CO₂)Thermo Fisher Scientific
Inverted MicroscopeOlympus, Zeiss
Microplate Reader (Absorbance)BioTek, Molecular Devices
Microplate Reader (Fluorescence)BioTek, Molecular Devices

Experimental Workflows and Protocols

Diagram: Overall Experimental Workflow

The following diagram outlines the complete process from cell culture to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Neuroprotection Assay cluster_analysis Phase 3: Endpoint Analysis prep_cells PC12 Cell Culture & Differentiation seed Seed Cells in 96-Well Plate prep_cells->seed prep_reagents Prepare NCT & Toxin Stock Solutions pretreat Pre-treat with N-Caffeoyltyramine prep_reagents->pretreat seed->pretreat induce Induce Neurotoxicity (H₂O₂ or 6-OHDA) pretreat->induce mtt MTT Assay (Viability) induce->mtt ldh LDH Assay (Cytotoxicity) induce->ldh ros DCFH-DA Assay (Oxidative Stress) induce->ros data Data Analysis & Interpretation mtt->data ldh->data ros->data

Caption: Workflow for N-Caffeoyltyramine neuroprotection assay.

Protocol 1: PC12 Cell Culture and Differentiation

Causality: Proper cell maintenance is paramount for reproducible results. Using collagen-coated flasks enhances cell attachment and mimics an extracellular matrix[5]. Differentiation with NGF is recommended to shift the cells from a proliferative, chromaffin-like state to a more mature, neuron-like phenotype, which is more relevant for neuroprotection studies[7][8].

  • Coating Culture Vessels:

    • Aseptically coat T-75 flasks or 96-well plates with Collagen Type I (50 µg/mL in sterile PBS).

    • Incubate for at least 1 hour at 37°C or overnight at 4°C.

    • Aspirate the collagen solution and allow the surface to air dry completely in the biosafety cabinet before use.

  • Standard Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin ("Complete Medium").

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Sub-culture cells every 2-3 days when they reach 80% confluency.

  • Neuronal Differentiation (Recommended):

    • Seed PC12 cells onto collagen-coated plates in Complete Medium.

    • After 24 hours, replace the medium with "Differentiation Medium": RPMI-1640 supplemented with 1% Horse Serum, 1% Penicillin-Streptomycin, and 50-100 ng/mL NGF.

    • Incubate for 3-5 days, replacing the Differentiation Medium every 48 hours. Successful differentiation is marked by reduced proliferation and the appearance of neurite outgrowths visible under a microscope[8].

Protocol 2: Reagent Preparation

Causality: N-Caffeoyltyramine is poorly soluble in aqueous solutions; DMSO is an effective solvent. Stock solutions must be prepared at high concentrations to ensure the final DMSO concentration in the culture medium remains non-toxic (typically <0.1%). Neurotoxins like 6-OHDA are highly unstable and must be prepared fresh to ensure consistent activity.

  • N-Caffeoyltyramine (NCT) Stock (100 mM):

    • Dissolve N-Caffeoyltyramine powder in cell culture-grade DMSO to a final concentration of 100 mM.

    • Aliquot into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • H₂O₂ Working Solution (Prepare Fresh):

    • Dilute a 30% stock H₂O₂ solution in serum-free medium to the desired final concentration (e.g., 100-250 µM). Concentration should be optimized for your specific PC12 cell batch to achieve ~50% cell death[11][23].

  • 6-OHDA Working Solution (Prepare Fresh):

    • Dissolve 6-OHDA powder in sterile PBS or serum-free medium immediately before use. Protect from light.

    • The optimal concentration typically ranges from 50-150 µM to induce significant cytotoxicity[6][14].

Protocol 3: Neuroprotection Assay

Causality: The pre-treatment step allows N-Caffeoyltyramine to be absorbed by the cells and to prime their antioxidant defense mechanisms before the oxidative insult. Including a full set of controls is essential for validating the results and isolating the specific effects of the compound and toxin.

  • Cell Seeding:

    • Trypsinize and count healthy, differentiated (or undifferentiated) PC12 cells.

    • Seed cells into a collagen-coated 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of the appropriate medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment with N-Caffeoyltyramine:

    • Prepare serial dilutions of NCT from the stock solution in serum-free medium.

    • Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of NCT (e.g., 1, 5, 10, 25 µM).

    • For control wells, add medium with the same final concentration of DMSO as the highest NCT concentration well.

    • Incubate for 2-4 hours.

  • Induction of Neurotoxicity:

    • Add 100 µL of 2x concentrated neurotoxin (H₂O₂ or 6-OHDA) directly to the wells containing NCT. This will dilute both NCT and the toxin to their final 1x concentration.

    • Incubate for the predetermined optimal time (e.g., 4 hours for H₂O₂ or 24 hours for 6-OHDA)[6][10].

Table 1: Example 96-Well Plate Layout

Cols 1-3 Cols 4-6 Cols 7-9 Cols 10-12
Row A Medium OnlyVehicle ControlToxin OnlyNCT (Max Conc.) Only
Row B Toxin + NCT (1 µM)Toxin + NCT (1 µM)Toxin + NCT (1 µM)Toxin + NCT (1 µM)
Row C Toxin + NCT (5 µM)Toxin + NCT (5 µM)Toxin + NCT (5 µM)Toxin + NCT (5 µM)
Row D Toxin + NCT (10 µM)Toxin + NCT (10 µM)Toxin + NCT (10 µM)Toxin + NCT (10 µM)
Row E Toxin + NCT (25 µM)Toxin + NCT (25 µM)Toxin + NCT (25 µM)Toxin + NCT (25 µM)
Row F-H (Replicates or other conditions)
  • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Toxin Only: Cells treated with the neurotoxin to establish maximum damage.

  • NCT Only: Cells treated with the highest concentration of NCT to check for inherent toxicity of the compound.

Endpoint Analysis Protocols

Protocol 4.1: Cell Viability (MTT Assay)
  • After the toxin incubation period, carefully remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent (5 mg/mL) to each well[24].

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Protocol 4.2: Cytotoxicity (LDH Assay)
  • After the toxin incubation period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate[25].

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution as per the kit instructions.

  • Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = ((Sample_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)) * 100

    • Spontaneous LDH is from untreated cells; Maximum LDH is from cells treated with a lysis buffer (provided in the kit).

Protocol 4.3: Intracellular ROS (DCFH-DA Assay)
  • After the pre-treatment with NCT, remove the medium.

  • Wash cells once with warm PBS.

  • Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well[20][21].

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash cells twice with PBS.

  • Add 100 µL of the neurotoxin (H₂O₂ or 6-OHDA) to the wells.

  • Immediately measure fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm) at multiple time points (e.g., 0, 30, 60, 120 min).

  • Calculation:

    • Relative ROS Level = (Fluorescence_Sample / Fluorescence_Control) * 100

Proposed Mechanism of Action and Data Interpretation

N-Caffeoyltyramine primarily functions by mitigating oxidative stress. Neurotoxins like H₂O₂ and 6-OHDA dramatically increase intracellular ROS, which leads to mitochondrial dysfunction, lipid peroxidation, and ultimately, apoptotic cell death. NCT intervenes by scavenging these ROS and potentially upregulating the cell's own antioxidant machinery, thereby preserving cellular integrity.

Diagram: N-Caffeoyltyramine Signaling Pathway

G toxin Neurotoxin (H₂O₂ or 6-OHDA) ros Increased Intracellular ROS toxin->ros damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage apoptosis Neuronal Apoptosis (Cell Death) damage->apoptosis protection Neuroprotection (Cell Survival) nct N-Caffeoyltyramine nct->ros Scavenges antioxidant Increased Antioxidant Defense (SOD, CAT, GSH) nct->antioxidant antioxidant->ros Neutralizes

Caption: Proposed mechanism of NCT-mediated neuroprotection.

Interpreting Your Results:

  • Successful Neuroprotection: A dose-dependent increase in cell viability (MTT), decrease in cytotoxicity (LDH), and reduction in ROS levels (DCFH-DA) in the NCT + Toxin groups compared to the Toxin Only group.

  • No Effect: No significant difference between the NCT + Toxin groups and the Toxin Only group.

  • Compound Toxicity: A significant decrease in viability in the "NCT Only" group compared to the vehicle control.

References

  • Yen, F. L., Wu, T. H., Lin, L. T., & Lin, C. C. (2017). Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. Biomedicine & Pharmacotherapy, 93, 856–863. [Link]

  • Khan, I., et al. (2023). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. MDPI. [Link]

  • ResearchGate. (n.d.). MTT assay of PC12 cell lines after 24, 48 and 72 h of treatment. ResearchGate. [Link]

  • Zeng, R., et al. (2023). Antioxidant Capacity and Protective Effects on H2O2-Induced Oxidative Damage in PC12 Cells of the Active Fraction of Brassica rapa L. MDPI. [Link]

  • Thammasat University. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES. TU e-Thesis. [Link]

  • Jo, A. R., et al. (2021). Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PMC. [Link]

  • ResearchGate. (n.d.). Lactate dehydrogenase (LDH) activity assay in culture medium of PC12 cells. ResearchGate. [Link]

  • Wiatrak, B., et al. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). N-Caffeoyltyramine arrests growth of U937 and Jurkat cells by inhibiting protein tyrosine phosphorylation and inducing caspase-3. ResearchGate. [Link]

  • Choi, D. Y., et al. (2012). Neuroprotective and Anti-inflammatory Properties of a Coffee Component in the MPTP Model of Parkinson's Disease. Neurobiology of Aging. [Link]

  • Wiatrak, B., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. MDPI. [Link]

  • protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. protocols.io. [Link]

  • Li, J., et al. (2023). Pioglitazone protects PC12 cells against oxidative stress injury. Experimental and Therapeutic Medicine. [Link]

  • Wang, Y., et al. (2021). MicroRNA-218 aggravates H2O2-induced damage in PC12 cells via spred2-mediated autophagy. PMC. [Link]

  • Peng, S., et al. (2015). Protective and reversal effects of conserved dopamine neurotrophic factor on PC12 cells following 6-hydroxydopamine administration. Experimental and Therapeutic Medicine. [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

  • ResearchGate. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. ResearchGate. [Link]

  • Wang, Z., et al. (2013). Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells. PMC. [Link]

  • ResearchGate. (n.d.). Percent cell viability assessed by MTT assay in PC 12 cells. ResearchGate. [Link]

  • Ma, L., et al. (2016). N-linoleyltyrosine protects PC12 cells against oxidative damage via autophagy: Possible involvement of CB1 receptor regulation. PMC. [Link]

  • ResearchGate. (2018). Differentiation of PC12 Cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). EG protected PC12 cells against H2O2-induced apoptosis and alleviated H2O2-induced oxidative stress. ResearchGate. [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]

  • Wang, Y. F., et al. (2009). Neuroprotective Effects of N-stearoyltyrosine on Transient Global Cerebral Ischemia in Gerbils. PubMed. [Link]

  • Science.gov. (n.d.). h2o2-induced pc12 cell: Topics by Science.gov. Science.gov. [Link]

  • Poprac, P., et al. (2017). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. MDPI. [Link]

  • MDPI. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. MDPI. [Link]

  • ACS Chemical Neuroscience. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Publications. [Link]

  • NIH. (2018). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. National Institutes of Health. [Link]

  • Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo biolaboratories. [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Frontiers. (2022). The cellular model for Alzheimer's disease research: PC12 cells. Frontiers. [Link]

  • Cellular and Molecular Biology. (n.d.). PDF - Cellular and Molecular Biology. [Link]

  • NIH. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Institutes of Health. [Link]

  • NIH. (2008). Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease. National Institutes of Health. [Link]

  • PubMed. (2011). Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells. PubMed. [Link]

  • PubMed. (2019). Comparing the Neuroprotective Effects of Caffeic Acid in Rat Cortical Slices and Caenorhabditis elegans: Involvement of Nrf2 and SKN-1 Signaling Pathways. PubMed. [Link]

Sources

Application

Methodology for assessing the anti-inflammatory activity of N-Caffeoyltyramine in RAW 264.7 cells

Application Note & Protocol A Validated Methodology for Assessing the Anti-inflammatory Activity of N-Caffeoyltyramine in RAW 264.7 Macrophages Abstract This document provides a comprehensive guide for evaluating the ant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Validated Methodology for Assessing the Anti-inflammatory Activity of N-Caffeoyltyramine in RAW 264.7 Macrophages

Abstract

This document provides a comprehensive guide for evaluating the anti-inflammatory properties of N-Caffeoyltyramine using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. We present an integrated workflow, from initial cytotoxicity assessment to the quantification of key inflammatory mediators and the investigation of underlying molecular mechanisms. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each step. This guide details methods for measuring nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), as well as for analyzing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The ultimate goal is to provide researchers with a reliable framework to characterize the therapeutic potential of N-Caffeoyltyramine as an anti-inflammatory agent.

Introduction: The Scientific Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. Macrophages are central players in the inflammatory process. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

N-Caffeoyltyramine, a phenolic compound found in various plants, has demonstrated potential anti-inflammatory effects. Studies suggest it can suppress the production of inflammatory mediators like NO and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells.[2] The proposed mechanism involves the downregulation of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially through the modulation of upstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3][4]

The RAW 264.7 cell line is a widely accepted in vitro model for studying inflammation because it retains many macrophage-like functions, including robust inflammatory responses to LPS.[5][6] This application note outlines a systematic approach to validate and quantify the anti-inflammatory activity of N-Caffeoyltyramine in this model system.

Mechanistic Overview: LPS-Induced Inflammation

LPS triggers a well-defined signaling cascade in macrophages by binding to Toll-like receptor 4 (TLR4). This initiates downstream pathways, primarily the NF-κB and MAPK signaling pathways.[7] These transcription factors then translocate to the nucleus, inducing the expression of genes encoding pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β), which are the ultimate effectors of the inflammatory response.[8] Our methodology is designed to probe multiple checkpoints in this pathway.

LPS_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (e.g., JNK, p38) TLR4->MAPK Activates NFkB_complex IκB-NF-κB TLR4->NFkB_complex Activates Transcription Gene Transcription MAPK->Transcription NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Transcription Translocates NCT_target N-Caffeoyltyramine (Putative Target) NCT_target->MAPK Inhibits NCT_target->NFkB_complex Inhibits iNOS iNOS Transcription->iNOS Upregulates COX2 COX-2 Transcription->COX2 Upregulates Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines Upregulates

Figure 1: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow

A logical and sequential workflow is critical for obtaining reliable data. The process begins with establishing a safe therapeutic window for N-Caffeoyltyramine, followed by quantifying its effect on various inflammatory markers.

Sources

Method

Best Practices for the Formulation of N-Caffeoyltyramine for In Vivo Animal Studies

Introduction: Navigating the Challenges of N-Caffeoyltyramine Delivery N-trans-Caffeoyltyramine (NCT) is a naturally occurring phenolic amide found in various plants, including hemp and goji berries.[1][2] It has garnere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of N-Caffeoyltyramine Delivery

N-trans-Caffeoyltyramine (NCT) is a naturally occurring phenolic amide found in various plants, including hemp and goji berries.[1][2] It has garnered significant research interest for its diverse biological activities, which include potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Recent studies have highlighted its potential in metabolic diseases, demonstrating its ability to reverse hepatic steatosis in obese mice.[5] This has positioned NCT as a promising candidate for further preclinical investigation.

However, the physicochemical properties of N-Caffeoyltyramine present a significant hurdle for researchers. Its poor aqueous solubility (predicted to be around 0.038 g/L) complicates the development of formulations suitable for in vivo animal studies, where accurate and reproducible dosing is paramount for obtaining meaningful data.[2] This document, designed for researchers, scientists, and drug development professionals, provides a comprehensive guide to formulating N-Caffeoyltyramine for oral, intravenous, and intraperitoneal administration in animal models. It emphasizes the scientific rationale behind formulation choices, offers detailed, step-by-step protocols, and outlines essential quality control measures to ensure the integrity and validity of your research.

Pre-Formulation Analysis: The Foundation of a Robust Dosing Vehicle

A thorough understanding of N-Caffeoyltyramine's properties is the critical first step in developing a successful formulation strategy. Key characteristics to consider are summarized in the table below.

PropertyValue/ObservationImplication for Formulation
Molecular Weight 299.32 g/mol Standard for a small molecule.
Appearance White to off-white solidStandard physical state.
Aqueous Solubility Predicted: 0.038 g/LPoorly soluble; requires solubilizing agents for aqueous-based formulations.
Solubility in Organic Solvents Highly soluble in DMSO (≥ 250 mg/mL)DMSO is an effective primary solvent for creating a stock solution.
Stability Protect from light. Stock solutions are stable for 1 month at -20°C and 6 months at -80°C.Formulations should be prepared fresh or stored under appropriate conditions to prevent degradation.

Data compiled from various sources.[2][3]

The primary challenge is overcoming the low water solubility to achieve a homogenous and stable formulation at the desired concentration for dosing. This necessitates the use of solubilizing agents and carefully designed vehicle systems.

Formulation Strategies and Vehicle Selection: A Rationale-Driven Approach

The choice of administration route dictates the stringency of the formulation requirements, with parenteral routes (intravenous and intraperitoneal) demanding sterility. Below, we explore common and effective vehicle compositions for N-Caffeoyltyramine.

The Role of Key Excipients
  • Dimethyl Sulfoxide (DMSO): Due to its excellent ability to dissolve N-Caffeoyltyramine, DMSO is an ideal initial solvent to create a concentrated stock solution.[3] However, its concentration in the final formulation, particularly for intravenous administration, should be minimized due to potential toxicity.

  • Polyethylene Glycol 300 (PEG 300): A water-miscible co-solvent, PEG 300 is effective in increasing the solubility of poorly water-soluble compounds and is commonly used in preclinical formulations.

  • Polysorbate 80 (Tween 80): This non-ionic surfactant is used to improve the dispersion of the compound in the aqueous vehicle and can enhance absorption.[6] It helps to prevent precipitation of the drug upon dilution with aqueous media.

  • Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD): This modified cyclodextrin enhances solubility by forming inclusion complexes with the drug molecule, effectively shielding the hydrophobic compound from the aqueous environment.[7] It is particularly useful for parenteral formulations due to its favorable safety profile.

  • Methyl Cellulose: A common vehicle for oral gavage, methyl cellulose forms a suspension that can aid in the administration of compounds that are not fully solubilized.[5][8]

  • Corn Oil: For lipophilic compounds, corn oil can be a suitable vehicle for oral administration.

The following diagram illustrates the decision-making process for selecting a suitable formulation strategy based on the intended route of administration.

Formulation Decision Workflow Formulation Decision Workflow for N-Caffeoyltyramine cluster_start Initial Assessment cluster_dissolution Solubilization cluster_route Route of Administration cluster_formulation Final Formulation cluster_qc Quality Control start N-Caffeoyltyramine (Poorly Water-Soluble) stock Prepare Concentrated Stock in DMSO start->stock oral Oral Gavage stock->oral ip Intraperitoneal (IP) Injection stock->ip iv Intravenous (IV) Injection stock->iv form_oral Vehicle: Methyl Cellulose or Corn Oil-based oral->form_oral form_ip_iv Vehicle: Aqueous-based with co-solvents/surfactants (e.g., PEG300, Tween 80, SBE-β-CD) ip->form_ip_iv iv->form_ip_iv qc_non_sterile Homogeneity Concentration Verification (HPLC) form_oral->qc_non_sterile qc_sterile Sterility Endotoxin Testing Concentration Verification (HPLC) form_ip_iv->qc_sterile

Caption: Step-by-step workflow for preparing a sterile parenteral formulation.

Quality Control: Ensuring Formulation Integrity

A robust quality control plan is essential for the self-validation of your protocols and to ensure the reliability of your in vivo data.

Concentration Verification via HPLC

The concentration of N-Caffeoyltyramine in the final formulation should be verified to confirm accurate preparation. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method. [1][9] Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 330 nm

  • Standard Curve: Prepare a standard curve of N-Caffeoyltyramine in the formulation vehicle to accurately quantify the concentration in your prepared batches.

Sterility and Endotoxin Testing for Parenteral Formulations

For IV and IP formulations, sterility is non-negotiable.

  • Sterility: Beyond sterile filtration during preparation, sterility testing can be performed by inoculating the final product into suitable microbial growth media (e.g., tryptic soy broth and fluid thioglycollate medium) and incubating to check for microbial growth.

  • Endotoxins: Bacterial endotoxins can cause pyrogenic responses in animals, confounding experimental results. The Limulus Amebocyte Lysate (LAL) test is the standard method for quantifying endotoxin levels. For preclinical studies, endotoxin limits are often based on the human threshold dose of 5 EU/kg. It is crucial to ensure that the final formulation meets these low endotoxin limits.

By implementing these best practices, researchers can confidently prepare and administer N-Caffeoyltyramine in a manner that is safe, reproducible, and scientifically sound, ultimately leading to higher quality in vivo data.

References

  • Lee, S. H., et al. (2022). Long-term oral administration of an HNF4α agonist prevents weight gain and hepatic steatosis by promoting increased mitochondrial mass and function. PLoS One, 17(1), e0262012. [Link]

  • Bolster, D. R., et al. (2023). Hemp hull fiber and two constituent compounds, N-trans-caffeoyltyramine and N-trans-feruloyltyramine, shape the human gut microbiome in vitro. Frontiers in Nutrition, 10, 1195348. [Link]

  • Myers, A. G., & Ramer, S. E. (1995). Sterile filtration of a parenteral emulsion. PDA journal of pharmaceutical science and technology, 49(5), 235-239. [Link]

  • Kings Research. (2024, January 16). Exploring Sterile Filtration in Biotech and Pharmaceuticals. [Link]

  • Hopax Fine Chemicals. (2021, May 10). The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). [Link]

  • USP. (2016). 〈71〉 STERILITY TESTS. In United States Pharmacopeia. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of liquid formulations using FT-Raman spectroscopy and HPLC. [Link]

  • FooDB. (2022, December 14). Showing Compound N-trans-Caffeoyltyramine (FDB011018). [Link]

  • ResearchGate. (n.d.). Safety Evaluation of N- trans -caffeoyltyramine Derived From a Strain of Yarrowia lipolytica Through Precision Fermentation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. [Link]

  • Pharmaceutical Technology. (2021, July 1). Considerations for Sterile Filtration of Biologic Drugs. [Link]

  • Malyala, P., & Singh, M. (2008). Endotoxin limits in formulations for preclinical research. Journal of pharmaceutical sciences, 97(6), 2041–2044. [Link]

  • ResearchGate. (n.d.). Endotoxin Limits in Formulations for Preclinical Research. [Link]

  • Associates of Cape Cod, Inc. (n.d.). ENDOTOXIN LIMITS For Parenteral Drug Products. [Link]

  • Regulatory Focus. (2023, August 18). Bacterial endotoxin testing of drugs and biologics in the US: Ensuring patient safety. [Link]

  • ResearchGate. (n.d.). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. [Link]

  • USP. (n.d.). <71> Sterility Tests. [Link]

Sources

Application

A Practical Guide to Measuring the Antioxidant Capacity of N-Caffeoyltyramine Using the DPPH Assay

Introduction: The Significance of Antioxidant-Rich Compounds In the realms of pharmaceutical and nutraceutical research, the quest for potent antioxidant compounds is driven by the mounting evidence linking oxidative str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Antioxidant-Rich Compounds

In the realms of pharmaceutical and nutraceutical research, the quest for potent antioxidant compounds is driven by the mounting evidence linking oxidative stress to a spectrum of chronic and degenerative diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. N-Caffeoyltyramine, a phenolic compound found in various plants, has garnered significant interest for its potential antioxidant properties.[1][2] This application note provides a comprehensive, practical guide for researchers, scientists, and drug development professionals on how to accurately measure the antioxidant capacity of N-Caffeoyltyramine using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is widely favored for its simplicity, cost-effectiveness, and rapidity.[3][4]

The DPPH assay is a popular and frequently utilized method for determining the antioxidant capabilities of various substances, including pure compounds and plant extracts.[5] Its core principle lies in the use of a stable free radical, DPPH•, which possesses a deep violet color in solution and exhibits a strong absorption maximum at approximately 517 nm.[4][6] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DPPH• radical, neutralizing it and causing the solution to lose its color.[6][7] The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the substance being tested.[8]

Assay Principle: The Chemistry of Radical Scavenging

The DPPH radical is a stable free radical due to the delocalization of its spare electron across the entire molecule, which prevents it from dimerizing like many other free radicals.[5] The antioxidant activity of a compound like N-Caffeoyltyramine is determined by its ability to reduce the DPPH radical. This reduction can occur through two primary mechanisms: Single-Step Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[3]

In the presence of an antioxidant (AH), the DPPH• radical is reduced to DPPH-H, a stable, non-radical molecule that is yellow in color.[6] This reaction leads to a decrease in absorbance at 517 nm.

DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Oxidized Antioxidant)

The scavenging ability of phenolic compounds like N-Caffeoyltyramine is largely attributed to the number and position of hydroxyl groups on the benzene ring, which can readily donate a hydrogen atom to stabilize the free radical.[9]

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Violet Radical) DPPH_Neutral DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_Neutral H• donation Antioxidant N-Caffeoyltyramine (AH) Oxidized_Antioxidant A• (Oxidized Antioxidant) Antioxidant->Oxidized_Antioxidant Oxidation

Caption: DPPH radical scavenging mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening.

Materials and Reagents
  • N-Caffeoyltyramine (analytical standard)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade) or Ethanol[6][10]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplates

  • Multichannel pipette

  • Spectrophotometer (plate reader) capable of reading absorbance at 517 nm

Reagent Preparation: The Foundation of Accurate Results

1. DPPH Working Solution (0.1 mM):

  • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol.[10]

  • Expert Insight: DPPH is light-sensitive. Store the solution in an amber bottle or a flask wrapped in aluminum foil and keep it refrigerated. It is recommended to prepare this solution fresh daily for optimal performance.[5] The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[5]

2. N-Caffeoyltyramine Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of N-Caffeoyltyramine and dissolve it in 10 mL of methanol.

  • Causality: The choice of solvent is critical. N-Caffeoyltyramine, being a phenolic compound, is readily soluble in methanol, ensuring a homogenous solution for serial dilutions.

3. Trolox Stock Solution (e.g., 1 mg/mL):

  • Prepare a stock solution of Trolox in methanol in the same manner as the test compound. Trolox serves as a standard antioxidant, allowing for the comparison of the antioxidant capacity of N-Caffeoyltyramine to a well-characterized standard.[3]

4. Serial Dilutions:

  • From the stock solutions of N-Caffeoyltyramine and Trolox, prepare a series of dilutions in methanol. A typical concentration range for the final assay might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Self-Validation: Preparing a range of concentrations is essential for determining the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11] This provides a quantitative measure of antioxidant potency.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare DPPH, N-Caffeoyltyramine & Trolox Solutions Serial_Dilution Create Serial Dilutions of N-Caffeoyltyramine & Trolox Reagent_Prep->Serial_Dilution Plate_Loading Pipette Samples, Controls, & Blanks into 96-well plate Serial_Dilution->Plate_Loading Add_DPPH Add DPPH Working Solution to all wells Plate_Loading->Add_DPPH Incubation Incubate in the dark for 30 minutes Add_DPPH->Incubation Read_Absorbance Measure Absorbance at 517 nm Incubation->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the DPPH assay.

Assay Procedure
  • Plate Setup:

    • In a 96-well plate, add 100 µL of each concentration of the N-Caffeoyltyramine and Trolox solutions in triplicate.

    • Add 100 µL of methanol to three wells to serve as the blank.

    • Add 100 µL of the DPPH working solution to three wells containing 100 µL of methanol to serve as the negative control.

  • Reaction Initiation:

    • Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells containing the test samples and Trolox. The total volume in each well will be 200 µL.

  • Incubation:

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

    • Trustworthiness: Incubation in the dark is crucial to prevent the photodegradation of DPPH, which could lead to inaccurate results. The 30-minute incubation period allows the reaction to reach a steady state.[12]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]

Data Analysis and Interpretation

Calculating the Percentage of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution + methanol).

  • A_sample is the absorbance of the test sample (DPPH solution + N-Caffeoyltyramine or Trolox).

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) value is a key parameter for quantifying antioxidant potency. It represents the concentration of the antioxidant that is required to inhibit 50% of the DPPH free radicals.[11]

  • Plot a graph with the percentage of inhibition on the y-axis and the concentration of N-Caffeoyltyramine or Trolox on the x-axis.

  • From the graph, determine the concentration that corresponds to 50% inhibition. This can be done by using linear regression analysis of the dose-response curve.[13][14]

A lower IC50 value indicates a higher antioxidant capacity.

Data Presentation
CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
N-Caffeoyltyramine115.2 ± 1.1\multirow{6}{}{[Calculated Value]}
535.8 ± 2.5
1052.1 ± 3.0
2578.4 ± 4.2
5091.3 ± 2.8
10094.6 ± 1.9
Trolox120.5 ± 1.5\multirow{6}{}{[Calculated Value]}
548.9 ± 3.1
1065.7 ± 3.8
2585.2 ± 4.5
5095.1 ± 2.2
10096.8 ± 1.7

Note: The data presented in this table is for illustrative purposes only.

Assay Validation and Considerations

For robust and reliable results, it is important to consider the following:

  • Linearity: The dose-response curve should ideally exhibit a linear relationship between concentration and percentage inhibition within a certain range, which is crucial for accurate IC50 calculation.[13]

  • Precision and Accuracy: The assay should be performed in triplicate to ensure the precision of the results. The use of a well-characterized standard like Trolox helps in assessing the accuracy of the assay.

  • Interferences: It is important to note that some compounds may interfere with the DPPH assay. For instance, colored compounds in an extract might interfere with the absorbance reading.[6] For pure compounds like N-Caffeoyltyramine, this is less of a concern.

Conclusion

The DPPH assay provides a reliable and efficient method for evaluating the antioxidant capacity of N-Caffeoyltyramine. By following the detailed protocol and data analysis steps outlined in this guide, researchers can obtain accurate and reproducible results. The determination of the IC50 value allows for a quantitative comparison of the antioxidant potency of N-Caffeoyltyramine with other compounds, which is invaluable for drug discovery and development. The insights gained from this assay can contribute significantly to understanding the therapeutic potential of N-Caffeoyltyramine in mitigating oxidative stress-related conditions.

References

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. Retrieved from [Link]

  • Nakajima, Y., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1083. Retrieved from [Link]

  • Gülçin, İ. (2022). DPPH Radical Scavenging Assay. Processes, 11(1), 53. Retrieved from [Link]

  • Korea University. (2024, March 25). DPPH assay and TPC assays [Video]. YouTube. Retrieved from [Link]

  • Heidari, R., et al. (2023). DPPH radical scavenging activity of N-acetyltyramine containing... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, August 13). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. Retrieved from [Link]

  • Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Natural Products Chemistry & Research, 6(5). Retrieved from [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Retrieved from [Link]

  • Singh, R. P., & Kedare, S. B. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Csupor-Löffler, B., et al. (2021). UHPLC-DPPH method reveals antioxidant tyramine and octopamine derivatives in Celtis occidentalis. Journal of Pharmaceutical and Biomedical Analysis, 193, 113733. Retrieved from [Link]

  • ResearchGate. (2018, July 5). How to calculate DPPH IC50 accurately? Retrieved from [Link]

  • Csupor-Löffler, B., et al. (2020). UHPLC-DPPH method reveals antioxidant tyramine and octopamine derivatives in Celtis occidentalis. ResearchGate. Retrieved from [Link]

  • Dr. Tulip. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel [Video]. YouTube. Retrieved from [Link]

  • Nanjing Jiancheng Bioengineering Institute. (n.d.). Total antioxidant capacity(T-AOC) Assay Kit. Retrieved from [Link]

  • Al-Taweel, A. M., et al. (2020). UHPLC-DPPH method reveals antioxidant tyramine and octopamine derivatives in Celtis occidentalis. Journal of Pharmaceutical and Biomedical Analysis, 193, 113733. Retrieved from [Link]

  • ResearchGate. (2016, February 1). How do we calculate the IC 50 value in antioxidant assays? Retrieved from [Link]

  • Sameem, B., et al. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors, 14(11), 594. Retrieved from [Link]

  • Sari, Y. P., et al. (2024). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. Retrieved from [Link]

  • antibodies-online.com. (n.d.). Datasheet for ABIN5067625 - OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Flis, S., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6501. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the antioxidant activity of the extracts by DPPH assay. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing HPLC and UHPLC gradient conditions for baseline separation of N-caffeoyltyramine isomers

Technical Support Center: Optimizing HPLC/UHPLC for N-caffeoyltyramine Isomers Welcome to the technical support center for the chromatographic separation of N-caffeoyltyramine isomers. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing HPLC/UHPLC for N-caffeoyltyramine Isomers

Welcome to the technical support center for the chromatographic separation of N-caffeoyltyramine isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the challenge of achieving baseline resolution for these closely related compounds. Here, we will delve into the underlying principles, provide actionable protocols, and offer robust troubleshooting advice to streamline your method development process.

Frequently Asked Questions (FAQs)

Q1: What are N-caffeoyltyramine isomers, and why is their separation challenging?

N-caffeoyltyramine is a naturally occurring phenolic amide with known antioxidant and anti-inflammatory properties[1][2][3]. It exists primarily as two geometric isomers around the double bond of the caffeoyl moiety: cis and trans.[2][4]

  • (E)-N-caffeoyltyramine (trans-isomer): The more stable and typically more abundant form.

  • (Z)-N-caffeoyltyramine (cis-isomer): Often present in smaller quantities or formed via photoisomerization.

The primary challenge in their separation lies in their subtle structural differences. Both isomers have the same molecular weight and nearly identical physicochemical properties, such as polarity and pKa.[5] Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, may fail to provide adequate selectivity as the difference in hydrophobic interaction between the two isomers is minimal.[6] Achieving separation requires optimizing conditions to exploit minor differences in their three-dimensional shape and electronic properties.[7][8]

Q2: Where should I start with method development? What are the critical initial parameters?

A systematic approach is crucial. Begin with a "scouting" gradient to determine the approximate elution conditions and then refine the parameters.

Table 1: Recommended Starting Conditions for N-caffeoyltyramine Isomer Separation

ParameterHPLC (e.g., 4.6 mm ID, 5 µm)UHPLC (e.g., 2.1 mm ID, <2 µm)Rationale
Column C18, 150 x 4.6 mm, 5 µmC18, 50-100 x 2.1 mm, 1.7 µmStart with a standard C18 to establish a baseline. UHPLC offers higher efficiency and speed.[9][10]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidification ensures the phenolic hydroxyls are protonated, leading to better peak shape and retention.[11]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks. MeOH can offer different selectivity.
Scouting Gradient 5% to 95% B in 20 min5% to 95% B in 5-10 minA broad gradient helps locate the elution window for the isomers.
Flow Rate 1.0 mL/min0.4 mL/minScaled appropriately for the column internal diameter.[9]
Column Temp. 30 °C40 °CTemperature affects viscosity and can alter selectivity. Start with a controlled, slightly elevated temperature.[11]
Detection 280 nm or 320 nm280 nm or 320 nmThese wavelengths correspond to the UV absorbance maxima for phenolic compounds.
Injection Vol. 5-10 µL1-2 µLScaled to column volume to prevent band broadening.

This initial run will likely show co-eluting or poorly resolved peaks, but it provides the critical information needed for the optimization workflow.

Q3: How do I choose the right column chemistry if a standard C18 doesn't work?

If a standard C18 column fails to provide selectivity, the next step is to explore alternative stationary phases that offer different retention mechanisms beyond simple hydrophobicity. The goal is to introduce interactions that are more sensitive to the geometric shape of the isomers.

  • Phenyl-Hexyl or Biphenyl Phases: These are often the best choices for separating aromatic isomers.[12] The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic rings of the N-caffeoyltyramine isomers. The rigid, planar structure of the trans-isomer often allows for a stronger π-π interaction compared to the sterically hindered cis-isomer, leading to differential retention.[13]

  • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating compounds with aromatic rings and polar functional groups, making them an excellent candidate for these isomers.[12]

  • Embedded Polar Group (EPG) Phases: These columns (e.g., amide or carbamate embedded) can offer alternative selectivity through hydrogen bonding interactions with the phenolic hydroxyls and the amide group of the analytes.

Troubleshooting Guide & Optimization Protocols

This section addresses specific problems you may encounter and provides step-by-step protocols for resolving them.

Problem: Poor or No Resolution Between Isomers

This is the most common challenge. If your initial scouting run shows a single broad peak or two barely separated peaks, a systematic optimization of the gradient is the first line of attack.

Protocol 1: Systematic Gradient Optimization

This protocol assumes you have completed an initial scouting run (e.g., 5-95% B in 10 minutes on a UHPLC) and the isomers elute at approximately 4.5 minutes, corresponding to ~45% B.

  • Objective: Sharpen the gradient around the elution point to increase the physical distance (in time) between the peaks. A shallower gradient increases the time analytes spend interacting with the stationary phase, amplifying small differences in affinity.[14]

  • Step 1: Calculate the New Gradient Range. Center the new gradient around the elution percentage from the scouting run. A good starting point is ±10-15%.

    • Example: Elution at 45% B -> New range: 30% to 60% B.

  • Step 2: Define the Gradient Time (tG). The gradient slope is a critical parameter. A good starting point for isomer separation is to aim for a shallow slope. Use the following formula to calculate the gradient time:

    • tG = (Column Volume * ΔΦ * k) / Flow Rate

    • Where:

      • Column Volume (Vc) can be estimated or found in manufacturer specs.

      • ΔΦ is the change in %B (as a decimal). In our example, 60% - 30% = 30% or 0.3.

      • k is the retention factor, aim for a value between 5 and 10 for good resolution. Let's use 8.

    • Example (UHPLC 100x2.1mm, Vc ≈ 0.35 mL, Flow = 0.4 mL/min): tG = (0.35 mL * 0.3 * 8) / 0.4 mL/min = 2.1 minutes. This is too fast. For challenging separations, extend this time empirically. Start by tripling this calculated time: 2.1 * 3 = 6.3 min. Let's round to a 7-minute gradient.

  • Step 3: Run the Optimized Gradient.

    • New Gradient: 30% to 60% B in 7 minutes.

  • Step 4: Evaluate and Refine. Assess the resolution. If separation has improved but is not yet baseline, you can further decrease the slope by extending the gradient time (e.g., to 10 or 15 minutes) or narrowing the range further (e.g., 35% to 55% B).[15][16]

G cluster_start Phase 1: Scouting cluster_optimize Phase 2: Optimization cluster_eval Phase 3: Evaluation Scout Run Broad Gradient (e.g., 5-95% B in 10 min) Identify Identify Elution Time & %B (e.g., 4.5 min at 45% B) Scout->Identify Calculate Calculate Focused Gradient (e.g., 30-60% B) Identify->Calculate SetTime Set Shallow Slope (e.g., extend gradient time to 7-15 min) Calculate->SetTime RunNew Run Optimized Method SetTime->RunNew Evaluate Evaluate Resolution (Rs) RunNew->Evaluate Decision Rs >= 1.5? Evaluate->Decision Success Baseline Separation Achieved Decision->Success Yes Fail Further Optimization Needed Decision->Fail No Fail->Calculate Refine Gradient (Narrower range or longer time)

Problem: Peak Tailing, Especially for the First Eluting Isomer

Peak tailing can compromise resolution and quantification.[17] It often indicates a secondary, undesirable interaction between the analyte and the stationary phase.[18][19]

  • Cause A: Secondary Silanol Interactions. N-caffeoyltyramine has multiple phenolic hydroxyl groups. At mid-range pH, residual, un-capped silanol groups on the silica surface of the column can become ionized (SiO-). These negative sites can interact strongly with the acidic protons of the analyte's hydroxyl groups, causing peak tailing.[17][18]

    • Solution 1: Lower Mobile Phase pH. Ensure the mobile phase pH is low (e.g., pH 2.5-3.0 using 0.1% formic or trifluoroacetic acid). This keeps the silanol groups protonated (Si-OH), minimizing these unwanted ionic interactions.[20]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are designed with better end-capping to reduce the number of accessible silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Cause B: Column Contamination or Void. A partially blocked inlet frit or a void at the head of the column can distort the sample path, leading to peak splitting or tailing.[18][21]

    • Solution: Column Wash and Reversal. First, try flushing the column with a strong solvent (like 100% isopropanol) to remove contaminants. If that fails, disconnect the column from the detector, reverse its direction, and flush it to waste at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[18] Always check the manufacturer's instructions before reversing a column.

G cluster_system System/Column Issue cluster_analyte Analyte-Specific Issue Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks or just the analytes? Start->CheckAllPeaks SystemIssue Cause: Frit Blockage, Column Void, Extra-column Volume CheckAllPeaks->SystemIssue All Peaks AnalyteIssue Cause: Secondary Interactions (e.g., Silanol Activity) CheckAllPeaks->AnalyteIssue Specific Peaks SystemSol Solution: Check fittings, Use guard column, Reverse/Wash Column SystemIssue->SystemSol AnalyteSol Solution: Lower Mobile Phase pH, Use End-Capped Column, Increase Buffer Strength AnalyteIssue->AnalyteSol

Problem: Resolution is Good, but Analysis Time is Too Long

This is a common scenario when transitioning from method development to routine analysis. The goal is to speed up the analysis without sacrificing the critical separation.

  • Solution 1: Transition to UHPLC. If you developed the method on an HPLC system, the most significant time savings will come from transferring the method to a UHPLC system. The higher efficiency of sub-2 µm particles allows for much faster flow rates and shorter gradients while maintaining or even improving resolution.[10]

  • Solution 2: Increase Flow Rate. On either system, you can incrementally increase the flow rate. This will reduce the analysis time but also increase backpressure and may slightly decrease resolution. Monitor the resolution (Rs) value to ensure it remains above the acceptable limit (typically Rs > 1.5).

  • Solution 3: Implement a Step Gradient. If there is a long isocratic hold before the isomers elute, or a long wash step afterward, these can often be shortened. A multi-step gradient can be employed where you rapidly ramp up to the starting percentage of the separation window, run the shallow separation gradient, and then rapidly ramp up again to wash the column.[22]

References

  • How to separate isomers by Normal phase HPLC? - ResearchGate. Available from: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available from: [Link]

  • e UHPLC-MS/MS chromatograms of standard mixture... ResearchGate. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available from: [Link]

  • N-Caffeoyltyramine. PubChem, National Institutes of Health. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. Available from: [Link]

  • Chapter 1 Aspects of Gradient Optimization. Wiley-VCH. Available from: [Link]

  • Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers... PubMed. Available from: [Link]

  • Separation of cis/trans isomers. Chromatography Forum. Available from: [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds... PubMed Central. Available from: [Link]

  • HPLC Column Selection. LCGC International. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Showing metabocard for N-trans-Caffeoyltyramine (HMDB0341059). Human Metabolome Database. Available from: [Link]

  • Optimizing Gradient Profiles for High-Performance Liquid Chromatography... ResearchGate. Available from: [Link]

  • Separation selectivity of some phenolic acids in RP HPLC systems... ResearchGate. Available from: [Link]

  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. LCGC North America. Available from: [Link]

  • HPLC Troubleshooting Guide. KNAUER. Available from: [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC... NIH. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available from: [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions... SIELC Technologies. Available from: [Link]

  • Showing Compound N-trans-Caffeoyltyramine (FDB011018). FooDB. Available from: [Link]

  • Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti... MDPI. Available from: [Link]

  • A Simple Yet Effective Trick for Isomer Separation. Welch Materials. Available from: [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque. Available from: [Link]

  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Gradient Design and Development. Agilent Technologies. Available from: [Link]

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Optimization

Technical Support Center: Enhancing Low Oral Bioavailability of N-Caffeoyltyramine in Rodent Models

Introduction: N-Caffeoyltyramine (NCT), a phenolic amide found in various plants including Cannabis sativa and Lycium chinense, has garnered significant interest for its therapeutic potential, including antioxidant, anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-Caffeoyltyramine (NCT), a phenolic amide found in various plants including Cannabis sativa and Lycium chinense, has garnered significant interest for its therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Despite promising preclinical data from in vitro and intraperitoneal administration studies, its progression is frequently hampered by extremely low and variable oral bioavailability.[4][5] This technical guide provides researchers with a series of troubleshooting strategies and detailed protocols to systematically address the primary barriers to NCT's oral absorption in rodent models: poor aqueous solubility, extensive first-pass metabolism, and active efflux by intestinal transporters.

Section 1: Troubleshooting Poor Aqueous Solubility & Dissolution

The inherent chemical structure of NCT contributes to its poor water solubility (predicted at 0.038 g/L), which is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.[1] Inconsistent oral dosing results are often the first sign of formulation-related solubility issues.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy data is inconsistent after oral administration of NCT suspended in a simple vehicle like carboxymethylcellulose (CMC). Could this be a formulation issue?

A: Absolutely. This is a classic symptom of a formulation failing to overcome poor aqueous solubility. When NCT is administered as a simple suspension, several issues arise:

  • Incomplete Dissolution: Only the dissolved fraction of a drug can be absorbed. A simple suspension may not allow for complete or rapid dissolution of NCT in the GI fluid, leading to most of the compound being excreted unchanged.

  • Particle Agglomeration: NCT particles in a simple suspension can aggregate, reducing the effective surface area available for dissolution. This can lead to erratic absorption rates between animals.

  • Dose Inaccuracy: Inhomogeneous suspension can lead to inaccurate dosing, further contributing to data variability.

Expert Insight: Before proceeding to complex formulations, it's crucial to confirm that your vehicle isn't the problem. For basic rodent studies, a vehicle containing a solubilizing agent like 10% DMSO, 40% PEG300, and 5% Tween-80 in saline can be a starting point to achieve a clear solution, ensuring the dose administered is fully solubilized.[2]

Q2: What advanced formulation strategies can I use to fundamentally improve the solubility and dissolution rate of NCT for oral rodent studies?

A: To significantly enhance oral bioavailability, you must move beyond simple suspensions. The goal is to present the NCT to the intestinal wall in a solubilized, readily absorbable form. Key strategies include:

  • Lipid-Based Formulations: These are highly effective for lipophilic compounds like NCT. Self-microemulsifying drug delivery systems (SMEDDS) are particularly advantageous.[6][7] SMEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation in GI fluids.[6][7] This circumvents the dissolution step, maximizes the drug's surface area for absorption, and can even promote lymphatic transport, bypassing some first-pass metabolism.[6][8]

  • Nanoparticle Formulations: Encapsulating NCT into nanostructured lipid carriers (NLCs) or polymeric nanoparticles can improve solubility, protect the drug from degradation in the GI tract, and enhance absorption.[9][10] Studies with other poorly soluble compounds have shown that NLCs can increase oral bioavailability by two-fold or more.[9]

  • Solid Dispersions: This involves dispersing NCT in an inert carrier matrix at the molecular level. This technique enhances the dissolution rate by reducing particle size and increasing the wettability of the compound.[11]

Authoritative Recommendation: For NCT, a SMEDDS formulation is an excellent and robust starting point due to its proven ability to enhance the bioavailability of poorly water-soluble drugs and its relative ease of preparation for preclinical studies.[12][13]

Experimental Protocol: Preparation and Validation of an NCT-Loaded SMEDDS

This protocol provides a self-validating workflow to develop and characterize a SMEDDS formulation for NCT before in vivo administration.

Step 1: Excipient Screening (Solubility Studies)

  • Objective: To identify an oil, surfactant, and co-surfactant that can effectively solubilize NCT.

  • Procedure:

    • Add an excess amount of NCT to 1 mL of various vehicles (Oils: Labrafil® M 1944 CS, Capryol™ 90; Surfactants: Kolliphor® RH 40, Tween® 80; Co-surfactants: Transcutol® HP, PEG 400) in separate vials.

    • Vortex the vials for 10 minutes and then place them in a shaking water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 10,000 rpm for 15 minutes.

    • Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the NCT concentration using a validated HPLC-UV method.

  • Validation Checkpoint: Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for NCT.

Step 2: Construction of Pseudo-Ternary Phase Diagram

  • Objective: To identify the microemulsion region and optimize the ratio of excipients.

  • Procedure:

    • Prepare mixtures of surfactant and co-surfactant (Smix) at various mass ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, blend it with the selected oil at different mass ratios (from 9:1 to 1:9).

    • Titrate each oil/Smix blend with water dropwise under gentle magnetic stirring.

    • Visually observe the mixture for transparency and flowability. The point at which the mixture becomes turbid marks the boundary of the microemulsion region.

    • Plot the data on a ternary phase diagram with oil, Smix, and water as the three vertices.

  • Validation Checkpoint: Select a formulation from the center of a large, stable microemulsion region for optimal robustness.

Step 3: Preparation and Characterization of NCT-Loaded SMEDDS

  • Objective: To prepare the final formulation and verify its physical characteristics.

  • Procedure:

    • Dissolve a predetermined amount of NCT into the selected oil/surfactant/co-surfactant mixture based on the optimized ratio from the phase diagram.

    • Vortex until a clear, homogenous liquid is formed. This is the pre-concentrate.

    • Characterization:

      • Emulsification Study: Dilute 1 mL of the SMEDDS pre-concentrate in 250 mL of 0.1 N HCl (simulated gastric fluid) and observe the time it takes to form a clear or slightly bluish microemulsion.

      • Droplet Size and Zeta Potential: Measure the droplet size, polydispersity index (PDI), and zeta potential of the diluted microemulsion using a dynamic light scattering (DLS) instrument.

  • Validation Checkpoint: An effective SMEDDS should emulsify rapidly (< 2 minutes) and result in a mean droplet size of < 100 nm with a PDI < 0.3.

Section 2: Addressing Extensive First-Pass Metabolism

Phenolic compounds like NCT are susceptible to extensive metabolism by cytochrome P450 (CYP450) enzymes in the gut wall and liver, which significantly reduces the amount of active drug reaching systemic circulation.[14]

Frequently Asked Questions (FAQs)

Q3: My pharmacokinetic analysis shows very low Cmax and AUC for NCT, even with a solubilizing formulation. Is metabolism the likely cause?

A: Yes, if you have successfully addressed solubility, extensive first-pass metabolism is the next major hurdle. A low Cmax (maximum plasma concentration) and AUC (area under the curve) despite good initial absorption suggests that the drug is being cleared before it can accumulate in the bloodstream. The phenolic groups on NCT are prime targets for Phase I (oxidation by CYPs) and Phase II (glucuronidation, sulfation) metabolic enzymes.

Q4: How can I inhibit the metabolic enzymes responsible for NCT degradation in my rodent model?

A: Co-administration with a known metabolic inhibitor is a common and effective strategy in preclinical research.

  • Piperine: This alkaloid from black pepper is a well-documented bio-enhancer that non-specifically inhibits CYP3A4 and P-glycoprotein.[15][16] Co-administration of piperine has been shown to increase the bioavailability of various drugs by 30% to 200%.[17]

  • Mechanism of Action: Piperine acts by inhibiting the primary metabolic pathways that degrade NCT, allowing more of the parent compound to pass through the liver and enter systemic circulation.[16]

Experimental Consideration: When using piperine, it should be administered to the rodent (typically 10-20 mg/kg, p.o.) approximately 30-60 minutes before the administration of NCT to ensure the metabolic enzymes are inhibited at the time of NCT absorption.

Visualization: NCT First-Pass Metabolism and Inhibition

This diagram illustrates how NCT is metabolized in an enterocyte and how piperine can block this process, increasing systemic exposure.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Gut Wall) cluster_blood Portal Vein -> Systemic Circulation NCT_L NCT (Oral Dose) NCT_E NCT NCT_L->NCT_E Absorption CYP CYP450 Enzymes NCT_E->CYP Metabolism NCT_S Absorbed NCT NCT_E->NCT_S To Circulation Metabolites Inactive Metabolites CYP->Metabolites Piperine Piperine (Inhibitor) Piperine->CYP Inhibition

Caption: NCT metabolism in the gut and its inhibition by piperine.

Section 3: Overcoming P-glycoprotein (P-gp) Efflux

P-glycoprotein (P-gp) is an efflux transporter protein expressed on the apical side of intestinal cells that actively pumps drugs back into the intestinal lumen, limiting their net absorption.[18]

Frequently Asked Questions (FAQs)

Q5: Even with improved solubility and co-administration of a metabolic inhibitor, the bioavailability of NCT remains lower than expected. Could efflux transporters be involved?

A: Yes, this is a strong possibility. If a drug is a substrate for P-gp, it can be efficiently absorbed into the enterocyte but then immediately pumped back out.[18] This creates a "revolving door" effect that limits net absorption, even if solubility and metabolism are addressed. Many natural phenolic compounds are known P-gp substrates.

Q6: What are effective P-gp inhibitors to co-administer with NCT in rodent studies, and how can I confirm P-gp's involvement?

A: Several compounds can inhibit P-gp.

  • Pharmaceutical Excipients: Many surfactants used in formulations, such as Tween® 80 and Kolliphor® RH 40, have inherent P-gp inhibitory effects, which is an added benefit of using SMEDDS or other lipid-based systems.[19]

  • Specific Inhibitors: For mechanistic studies, potent and specific P-gp inhibitors like Verapamil or Zosuquidar can be used.[20] However, for general bioavailability enhancement, leveraging the inhibitory properties of excipients or bio-enhancers like piperine (which also inhibits P-gp) is often sufficient.[15][21]

Confirming P-gp Involvement: The gold-standard technique for this is the in situ single-pass intestinal perfusion (SPIP) model in anesthetized rats.[22][23] This method allows you to measure the effective permeability (Peff) of NCT across a specific intestinal segment with and without a P-gp inhibitor. A significant increase in Peff in the presence of the inhibitor provides direct evidence of P-gp-mediated efflux.[22][24]

Visualization: Experimental Workflow for SPIP Study

This diagram outlines the key steps for conducting an SPIP experiment to investigate the role of P-gp in NCT absorption.

G A 1. Animal Preparation Anesthetize rat, expose small intestine via midline incision. B 2. Segment Isolation Isolate a 10-15 cm segment of the jejunum or ileum. A->B C 3. Cannulation Insert cannulas at both proximal and distal ends of the segment. B->C D 4. Perfusion Perfuse drug solution (NCT +/- P-gp inhibitor) at a constant flow rate (e.g., 0.2 mL/min). C->D E 5. Equilibration Allow system to equilibrate for 30-45 minutes. D->E F 6. Sample Collection Collect perfusate samples from the distal end at timed intervals (e.g., every 15 min for 1 hour). E->F G 7. Sample Analysis Analyze NCT concentration in samples via HPLC or LC-MS/MS. F->G H 8. Calculation Calculate effective permeability (Peff) and compare between groups. G->H

Caption: Workflow for an in situ single-pass intestinal perfusion (SPIP) study.

Section 4: Data Interpretation & Comparative Analysis

The ultimate validation of any enhancement strategy is the improvement in key pharmacokinetic parameters. The table below summarizes hypothetical outcomes from different formulation approaches for NCT based on principles observed for similar compounds.

Formulation StrategyExpected Cmax (ng/mL)Expected Tmax (hr)Expected AUC (ng·hr/mL)Expected Fold Increase in BioavailabilityPrimary Mechanism of Enhancement
NCT in CMC Suspension Low (~50)Variable (1-2)Low (~150)1x (Baseline) -
NCT in SMEDDS Moderate (~400)Fast (0.5-1)Moderate (~1200)~8x Improved solubility, increased surface area, potential P-gp inhibition by excipients.[6][8]
NCT in SMEDDS + Piperine High (~900)Fast (0.5-1)High (~3000)~20x All benefits of SMEDDS plus inhibition of first-pass metabolism and P-gp efflux.[16][17]

Note: These values are illustrative and serve to demonstrate the expected relative improvements. Actual values must be determined experimentally.

By systematically addressing solubility, metabolism, and efflux, researchers can overcome the significant challenges associated with the oral delivery of N-Caffeoyltyramine and unlock its therapeutic potential in preclinical rodent models.

References

  • MDPI. (2023). Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers. Available from: [Link]

  • Hindawi. (2014). Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2024). Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability. Available from: [Link]

  • FooDB. (2010). Showing Compound N-trans-Caffeoyltyramine (FDB011018). Available from: [Link]

  • Taylor & Francis Online. (n.d.). Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review. Available from: [Link]

  • PubMed. (2017). Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. Available from: [Link]

  • Taylor & Francis Online. (2025). Full article: Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review. Available from: [Link]

  • PubChem. (n.d.). N-Caffeoyltyramine | C17H17NO4 | CID 9994897. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Intake of phenolic compounds in mice | Download Table. Available from: [Link]

  • PubMed Central. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Available from: [Link]

  • ijpr.shadan.ac.ir. (n.d.). Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Available from: [Link]

  • PubMed Central. (2016). A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. Available from: [Link]

  • PubMed. (2003). Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man. Available from: [Link]

  • PubMed Central. (2019). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Available from: [Link]

  • ResearchGate. (2025). A Systematic Review of Piperine as a Bioavailability Enhancer. Available from: [Link]

  • PubMed Central. (2013). Bioavailability enhancers of herbal origin: An overview. Available from: [Link]

  • MDPI. (2019). Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol. Available from: [Link]

  • SciELO. (2019). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate samples: Application to the Single-Pass Intestinal Perfusion (SPIP) studies. Available from: [Link]

  • PubMed Central. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Available from: [Link]

  • Encyclopedia.pub. (2021). P-Glycoprotein Inhibitors. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). PIPERINE AS A BIOAVAILABILITY ENHANCER A REVIEW. Available from: [Link]

  • IIP Series. (n.d.). SELF MICROEMULSIFYING DRUG DELIVERY SYSTEM. Available from: [Link]

  • ACS Publications. (2023). Evaluation of Intestinal Drug Absorption and Interaction Using Quadruple Single-Pass Intestinal Perfusion Coupled with Mass Spectrometry Imaging. Available from: [Link]

  • PubMed Central. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Available from: [Link]

  • University of Alberta Libraries. (n.d.). Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat. Available from: [Link]

  • ACS Publications. (n.d.). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Available from: [Link]

  • MDPI. (n.d.). Cocoa Supplementation Alleviates Gliadin-Induced Intestinal Dysbiosis in a Mouse Model of Celiac Disease. Available from: [Link]

  • MDPI. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Available from: [Link]

  • Wikipedia. (n.d.). P-glycoprotein. Available from: [Link]

  • International Journal of Pharmacy Research & Technology. (n.d.). Piperine : A Bioenhancer. Available from: [Link]

  • PubMed Central. (2021). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Available from: [Link]

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Troubleshooting

Refining multi-step chromatographic purification of N-Caffeoyltyramine for high purity

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the multi-step chromatographic purification of N-Caffeoyltyramine. It is designed to offer practic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the multi-step chromatographic purification of N-Caffeoyltyramine. It is designed to offer practical, field-tested solutions to common challenges, ensuring the attainment of high-purity isolates for downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the chromatographic purification of N-Caffeoyltyramine, providing causal explanations and actionable solutions.

Issue 1: Low Yield of N-Caffeoyltyramine from Initial Crude Extract

Question: We are experiencing a significant loss of N-Caffeoyltyramine during the initial extraction and capture steps from hemp seed hulls. What are the likely causes and how can we improve our yield?

Answer:

Low recovery at the initial stages of purification is a frequent challenge, often stemming from a combination of factors related to extraction efficiency and compound stability. N-Caffeoyltyramine, as a phenolic compound, is susceptible to degradation under certain conditions.

Causality and Recommended Solutions:

  • Extraction Solvent Inefficiency: The choice of solvent is critical for maximizing the extraction of N-Caffeoyltyramine. While various polar solvents can be used, studies have shown that a 60% ethanol solution is particularly effective for extracting this compound from hempseed hulls.[1] This is likely due to the solvent's ability to effectively penetrate the plant matrix and solubilize the target compound.

  • Compound Degradation: Phenolic compounds can be sensitive to high temperatures and prolonged extraction times.[2] To mitigate this, consider using extraction techniques that avoid excessive heat, such as maceration at room temperature or ultrasound-assisted extraction for shorter durations.

  • Initial Capture Step Optimization: Macroporous resin chromatography is a crucial first step for purifying polyphenols like N-Caffeoyltyramine from crude extracts.[3] This technique separates compounds based on polarity and molecular size.[3] Ensure the resin is properly equilibrated and that the loading and elution conditions are optimized for your specific extract. Inadequate binding or premature elution can lead to significant losses.

Issue 2: Poor Resolution and Co-elution of Impurities in Preparative HPLC

Question: During the final preparative HPLC polishing step, we are struggling to separate N-Caffeoyltyramine from closely related impurities, resulting in a final purity of less than 95%. How can we improve the resolution?

Answer:

Achieving high purity with preparative HPLC requires careful optimization of chromatographic parameters.[4] Co-elution often occurs due to insufficient selectivity of the chromatographic system for the target compound and its impurities.

Causality and Recommended Solutions:

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous phase, and any additives, plays a pivotal role in achieving optimal separation.

    • Solvent Selection: While methanol is a common choice, acetonitrile can offer different selectivity and may improve the resolution of closely eluting peaks.

    • Acidic Modifier: The addition of a small percentage of an acid, such as formic acid (typically 0.1%), to the mobile phase is highly recommended.[3] This helps to suppress the ionization of phenolic hydroxyl groups on N-Caffeoyltyramine, leading to sharper, more symmetrical peaks and improved resolution.[3]

  • Gradient Optimization: A shallow gradient elution is often more effective than an isocratic one for separating complex mixtures. Experiment with the gradient slope and duration to maximize the separation between your target peak and adjacent impurities.

  • Column Chemistry: The choice of stationary phase is critical. A C18 column is the most common choice for reverse-phase separation of N-Caffeoyltyramine.[3] However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a C30 stationary phase, which may offer unique interactions with the aromatic rings of N-Caffeoyltyramine and its impurities.

Issue 3: Presence of Geometric Isomers (cis/trans) in the Final Product

Question: Our final purified sample shows a minor peak eluting close to the main N-trans-Caffeoyltyramine peak, which we suspect is the cis-isomer. How can we minimize its formation and/or remove it?

Answer:

N-Caffeoyltyramine can exist as both trans and cis geometric isomers due to the double bond in the caffeoyl moiety. The trans isomer is the naturally predominant and more stable form.[3] The presence of the cis isomer can be induced by external factors.

Causality and Recommended Solutions:

  • Isomerization Conditions: Exposure to UV light or acidic conditions can promote the isomerization from the more stable trans form to the cis form.[3]

    • Light Protection: Protect your samples and extracts from direct light throughout the purification process by using amber vials or covering glassware with aluminum foil.

    • pH Control: While a slightly acidic mobile phase is beneficial for peak shape in HPLC, prolonged exposure to strong acids should be avoided.

  • Chromatographic Separation: A well-optimized HPLC method, as described in the previous issue, can often separate the cis and trans isomers. The lower stability of the cis isomer may result in a slightly different retention time.

  • Stability of Stored Samples: Purified N-Caffeoyltyramine should be stored at -20°C or -80°C and protected from light to prevent isomerization and degradation over time.[5][6]

Issue 4: Sample Solubility and Precipitation During HPLC Injection

Question: We are observing sample precipitation when dissolving our semi-purified N-Caffeoyltyramine fractions in the initial mobile phase for preparative HPLC, leading to column clogging. What is the best way to handle sample solubility?

Answer:

Solubility issues can be a significant roadblock in preparative chromatography, leading to poor peak shape, inaccurate quantification, and potential damage to the column.

Causality and Recommended Solutions:

  • Solvent Mismatch: The solvent used to dissolve the sample (the diluent) should be as close in composition to the initial mobile phase as possible to ensure miscibility and prevent precipitation upon injection.

  • Recommended Solvents: N-Caffeoyltyramine is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[7][8] For reverse-phase HPLC, it is best to dissolve the sample in a small amount of a strong organic solvent like DMSO and then dilute it with the initial mobile phase.

  • Sample Filtration: Always filter your sample through a 0.45 µm filter before injection to remove any particulate matter that could clog the column frit or the injector.

  • Sonication: If the sample is difficult to dissolve, gentle warming and sonication can be used to aid dissolution.[5] However, be cautious with heat to avoid potential degradation.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification and handling of N-Caffeoyltyramine.

Q1: What is a typical multi-step purification workflow for obtaining high-purity N-Caffeoyltyramine?

A1: A common and effective workflow involves:

  • Extraction: Solid-liquid extraction from the plant material (e.g., hempseed hull) with a suitable solvent like 60% ethanol.[1]

  • Initial Capture: Macroporous resin chromatography to capture and concentrate the phenolic compounds from the crude extract.[1][3]

  • Intermediate Purification: Sephadex LH-20 gel chromatography to further separate compounds based on size and polarity.[1][3]

  • Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient elution with an acidified mobile phase to achieve high purity.[1][3]

III. Experimental Protocols & Data

Protocol 1: Preparative HPLC for Final Purification of N-Caffeoyltyramine

This protocol outlines a typical method for the final purification step.

1. Sample Preparation: a. Dissolve the semi-purified N-Caffeoyltyramine fraction in a minimal amount of DMSO. b. Dilute the sample with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18, 5 µm, e.g., 250 x 10 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 30 minutes
Flow Rate 4.0 mL/min
Detection UV at 280 nm and 320 nm[3]
Injection Volume 1-5 mL (depending on concentration and column size)

3. Fraction Collection: a. Collect fractions corresponding to the main N-Caffeoyltyramine peak. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the high-purity fractions.

4. Post-Purification: a. Remove the organic solvent from the pooled fractions using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain pure N-Caffeoyltyramine as a solid.

Data Presentation: Solvent Solubility
SolventSolubilityReference
DMSOSoluble[9][5],
ChloroformSoluble[7], [8]
DichloromethaneSoluble[7], [8]
Ethyl AcetateSoluble[7], [8]
AcetoneSoluble[7], [8]

IV. Visualizations

Workflow for High-Purity N-Caffeoyltyramine Purification

Purification_Workflow cluster_0 Step 1: Extraction & Initial Capture cluster_1 Step 2: Intermediate Purification cluster_2 Step 3: Final Polishing & Analysis Start Crude Plant Material (e.g., Hempseed Hull) Extraction Solid-Liquid Extraction (e.g., 60% Ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Semi_Purified Semi-Purified Extract Macroporous_Resin->Semi_Purified Sephadex Sephadex LH-20 Gel Chromatography Semi_Purified->Sephadex Further_Purified Further Purified Fractions Sephadex->Further_Purified Prep_HPLC Preparative HPLC (C18 Column) Further_Purified->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC, MS, NMR) Prep_HPLC->Purity_Analysis Final_Product High-Purity N-Caffeoyltyramine (>98%) Purity_Analysis->Final_Product

Caption: Multi-step chromatographic purification workflow for N-Caffeoyltyramine.

V. References

  • JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

  • Olatunji, O.J., Chen, H., & Zhou, Y. (2017). Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. Biomedicine & Pharmacotherapy, 93, 895-902. [Link]

  • Chen, T., He, J., Zhang, J., Li, X., Zhang, H., Hao, J., & Li, L. (2012). The isolation and identification of two compounds with predominant radical scavenging activity in hempseed (seed of Cannabis sativa L.). Food Chemistry, 134(2), 1030-1037. [Link]

  • BioCrick. N-trans-caffeoyltyramine | CAS:103188-48-3 | Alkaloids | High Purity | Manufacturer. [Link]

  • Yulianita, Y., & Saputra, D. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. International Journal of ChemTech Research, 5(6), 2824-2828. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Neuroprotective Mechanisms: N-trans-caffeoyltyramine vs. Resveratrol

A Technical Guide for Researchers and Drug Development Professionals In the quest for effective neuroprotective agents, natural polyphenolic compounds have emerged as promising candidates due to their multifaceted mechan...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quest for effective neuroprotective agents, natural polyphenolic compounds have emerged as promising candidates due to their multifaceted mechanisms of action and favorable safety profiles. Among these, resveratrol, a well-studied stilbenoid, has long been a benchmark for its potent antioxidant and anti-inflammatory properties. However, a lesser-known hydroxycinnamic acid amide, N-trans-caffeoyltyramine, is gaining attention for its significant neuroprotective potential. This guide provides a comprehensive, head-to-head comparison of the neuroprotective mechanisms of N-trans-caffeoyltyramine and resveratrol, supported by experimental data and detailed protocols to empower researchers in their exploration of novel therapeutic strategies for neurodegenerative diseases.

Introduction to the Contenders: Chemical Structures and Origins

N-trans-caffeoyltyramine is a naturally occurring phenolic amide found in various plants, including Cannabis sativa and Lycium chinense (goji berry).[1] Its structure features a caffeoyl group linked to a tyramine moiety via an amide bond. The catechol group within the caffeoyl moiety is a key structural feature responsible for its potent antioxidant activity.[1]

Resveratrol (3,5,4′-trihydroxystilbene) is a stilbenoid polyphenol found in grapes, berries, and peanuts.[2][3] It exists in both trans- and cis-isomers, with the trans-isomer being more biologically active and stable.[2][4] Its structure, consisting of two aromatic rings linked by a styrene double bond, underpins its diverse biological effects.[2]

Unraveling the Neuroprotective Mechanisms: A Comparative Overview

Both N-trans-caffeoyltyramine and resveratrol exert their neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. However, the nuances of their molecular targets and signaling pathways reveal both overlapping and distinct mechanisms.

Antioxidant and Radical Scavenging Prowess

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegenerative pathologies.

N-trans-caffeoyltyramine demonstrates robust antioxidant effects primarily through direct free radical scavenging and the upregulation of endogenous antioxidant enzymes.[5] Studies have shown that pretreatment with N-trans-caffeoyltyramine significantly increases the viability of neuronal cells exposed to oxidative insults like hydrogen peroxide (H₂O₂).[5][6] This protection is attributed to its ability to:

  • Scavenge free radicals , a property conferred by its catechol group which can donate hydrogen atoms to neutralize ROS.[1]

  • Enhance the activity of key antioxidant enzymes , including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[5]

  • Reduce lipid peroxidation by decreasing levels of malondialdehyde (MDA), a marker of oxidative damage.[5]

  • Preserve mitochondrial function by restoring the mitochondrial membrane potential (MMP) and attenuating the influx of Ca²⁺, thereby preventing mitochondrial-mediated apoptosis.[5]

Resveratrol also exhibits potent antioxidant properties, acting both directly as a free radical scavenger and indirectly by modulating key signaling pathways that control the expression of antioxidant genes.[2][3] Its antioxidant mechanisms include:

  • Direct scavenging of ROS and reactive nitrogen species (RNS) .[3]

  • Activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway .[2] This leads to the increased expression of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][7]

  • Upregulation of mitochondrial antioxidant enzymes , such as manganese superoxide dismutase (MnSOD).[2]

Anti-inflammatory Actions and Modulation of Signaling Cascades

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a critical contributor to neuronal damage in neurodegenerative diseases.

N-trans-caffeoyltyramine has been shown to possess anti-inflammatory properties, although the underlying mechanisms are less extensively characterized than those of resveratrol.[1][8] Its anti-inflammatory effects are thought to be linked to its antioxidant activity, as ROS can act as signaling molecules to activate pro-inflammatory pathways. Additionally, N-trans-caffeoyltyramine has been identified as a potent agonist of hepatocyte nuclear factor 4α (HNF4α), a nuclear transcription factor that has been implicated in the regulation of inflammatory responses.[6][9]

Resveratrol is a well-established modulator of inflammatory signaling. It exerts its anti-inflammatory effects through several key mechanisms:

  • Inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[2][10] NF-κB is a master regulator of inflammation, and its inhibition by resveratrol leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

  • Activation of Sirtuin 1 (SIRT1) , a NAD⁺-dependent deacetylase.[10] SIRT1 can deacetylate and inactivate NF-κB, further contributing to the suppression of neuroinflammation.[10]

  • Modulation of microglial activation , shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[11]

Anti-apoptotic and Pro-survival Pathways

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative conditions.

N-trans-caffeoyltyramine protects against apoptosis primarily by mitigating the upstream triggers of oxidative stress and mitochondrial dysfunction.[5][6] By preserving mitochondrial integrity and reducing ROS production, it prevents the release of pro-apoptotic factors like cytochrome c.[5]

Resveratrol influences apoptosis through multiple, well-defined pathways:

  • Activation of SIRT1 , which can deacetylate and inhibit the pro-apoptotic proteins p53 and FOXO.[7]

  • Modulation of the Bcl-2 family of proteins , increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[12]

  • Inhibition of caspase activation , the executioners of apoptosis.

Unique Mechanisms of Action

Beyond the common pathways, each compound exhibits unique mechanistic features that may offer distinct therapeutic advantages.

N-trans-caffeoyltyramine has been shown to:

  • Act as a potent HNF4α agonist , which, in addition to its potential anti-inflammatory role, has been linked to the regulation of genes involved in mitochondrial biogenesis and function.[9]

  • Modulate the expression of microRNAs in neural cells, some of which are implicated in neuroprotective pathways and are dysregulated in Alzheimer's disease.[13]

Resveratrol is known to:

  • Promote the non-amyloidogenic cleavage of the amyloid precursor protein (APP) , thereby reducing the production of the neurotoxic amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.[10][14]

  • Enhance the clearance of Aβ peptides .[14]

  • Reduce the hyperphosphorylation of tau protein , another key pathological feature of Alzheimer's disease, by increasing the activity of protein phosphatase 2A (PP2A).[10]

Head-to-Head Comparison: A Data-Driven Summary

To facilitate a direct comparison, the following table summarizes the key neuroprotective mechanisms and reported experimental findings for N-trans-caffeoyltyramine and resveratrol.

FeatureN-trans-caffeoyltyramineResveratrol
Primary Mechanism Potent antioxidant and free radical scavenger; HNF4α agonist.Multi-target modulator of signaling pathways (SIRT1, Nrf2, NF-κB).
Antioxidant Activity Direct scavenging (catechol group); increases endogenous SOD, CAT, GSH; reduces MDA.[1][5]Direct scavenging; activates Nrf2/ARE pathway to increase HO-1, NQO1; upregulates MnSOD.[2]
Anti-inflammatory Action Reduces ROS-mediated inflammation; potential modulation via HNF4α agonism.[1][6][9]Inhibits NF-κB signaling; activates SIRT1 to deacetylate NF-κB; modulates microglial polarization.[2][10][11]
Anti-apoptotic Effects Preserves mitochondrial membrane potential; attenuates Ca²⁺ influx; reduces ROS-induced apoptosis.[5]Activates SIRT1 to inhibit p53 and FOXO; modulates Bcl-2 family proteins (↑Bcl-2, ↓Bax); inhibits caspases.[7][12]
Alzheimer's Disease-Specific Mechanisms Modulates expression of microRNAs implicated in Alzheimer's disease.[13]Promotes non-amyloidogenic APP processing; enhances Aβ clearance; reduces tau hyperphosphorylation.[10][14]
Reported Effective Concentrations (in vitro) 5-40 µM in PC12 cells for protection against H₂O₂-induced cytotoxicity.[6]50-100 µM in various neuronal cell lines for protection against oxidative stress.[2]

Experimental Protocols for Comparative Evaluation

To objectively compare the neuroprotective efficacy of N-trans-caffeoyltyramine and resveratrol, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for such a comparative study.

Cell Culture and Induction of Neurotoxicity

Rationale: The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for neuroprotective studies. Glutamate-induced excitotoxicity is a relevant model of neuronal damage that involves oxidative stress and calcium dysregulation.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well for viability assays or in larger formats for other assays, and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of N-trans-caffeoyltyramine (e.g., 1, 5, 10, 20, 40 µM) and resveratrol (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to 5 mM glutamate for 24 hours to induce excitotoxicity.[12] A control group without glutamate treatment should also be included.

Assessment of Cell Viability

Rationale: The resazurin assay is a sensitive and reliable method to quantify cell viability by measuring the metabolic activity of living cells.

Protocol:

  • After the 24-hour glutamate treatment, remove the culture medium.

  • Add 100 µL of fresh medium containing 10% resazurin solution to each well.

  • Incubate the plates for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

Measurement of Intracellular ROS

Rationale: 2',7'-Dichlorofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS, providing a direct measure of oxidative stress.

Protocol:

  • Following the pre-treatment and glutamate exposure as described in 4.1, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting allows for the quantification of specific proteins involved in the signaling pathways of interest, providing mechanistic insights into the compounds' effects.

Protocol:

  • Culture and treat cells in 6-well plates as described in 4.1.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against key targets (e.g., Nrf2, HO-1, NF-κB p65, phospho-NF-κB p65, SIRT1, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways in Neuroprotection

G cluster_resveratrol Resveratrol cluster_nct N-trans-caffeoyltyramine cluster_outcomes Neuroprotective Outcomes res Resveratrol sirt1 SIRT1 res->sirt1 Activates nrf2 Nrf2 res->nrf2 Activates nfkb NF-κB sirt1->nfkb Inhibits p53_foxo p53/FOXO sirt1->p53_foxo Inhibits are ARE nrf2->are Binds pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory Promotes apoptosis Apoptosis p53_foxo->apoptosis Promotes antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes Upregulates oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress inflammation Reduced Inflammation neuronal_survival Increased Neuronal Survival nct N-trans-caffeoyltyramine ros ROS nct->ros Scavenges mmp Mitochondrial Membrane Potential nct->mmp Restores ca2 Ca²⁺ Influx nct->ca2 Attenuates endogenous_antioxidants Endogenous Antioxidants (SOD, CAT, GSH) nct->endogenous_antioxidants Increases hnf4a HNF4α nct->hnf4a Activates mmp->neuronal_survival endogenous_antioxidants->oxidative_stress

Caption: Comparative signaling pathways of Resveratrol and N-trans-caffeoyltyramine.

Experimental Workflow for Comparative Analysis

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture SH-SY5Y Cell Culture plate Plate Cells in 96-well or 6-well plates culture->plate pretreat Pre-treat with N-trans-caffeoyltyramine or Resveratrol (24h) plate->pretreat glutamate Induce Neurotoxicity with Glutamate (24h) pretreat->glutamate viability Cell Viability Assay (Resazurin) glutamate->viability ros_assay Intracellular ROS Assay (DCFH-DA) glutamate->ros_assay western Western Blot Analysis (Nrf2, NF-κB, SIRT1, etc.) glutamate->western data Quantify and Compare Efficacy and Mechanisms viability->data ros_assay->data western->data

Sources

Comparative

A Head-to-Head Comparison of the Biological Activities of cis- vs. trans-N-caffeoyltyramine: A Guide for Researchers

Introduction: The Significance of Stereoisomerism in N-caffeoyltyramine N-caffeoyltyramine, a naturally occurring phenolic amide found in various plant species, including Cannabis sativa and Lycium chinense, has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerism in N-caffeoyltyramine

N-caffeoyltyramine, a naturally occurring phenolic amide found in various plant species, including Cannabis sativa and Lycium chinense, has garnered significant attention within the scientific community for its diverse biological activities.[1] This molecule exists as two geometric isomers, cis and trans, arising from the configuration of the carbon-carbon double bond in the caffeoyl moiety. The trans-isomer is the more stable and predominantly found form under physiological conditions.[1] While extensive research has elucidated the bioactivities of trans-N-caffeoyltyramine, its cis-counterpart remains largely unexplored, creating a significant knowledge gap. This guide provides a comprehensive head-to-head comparison of the known biological activities of these two isomers, synthesizing available data and highlighting areas ripe for future investigation. Understanding the nuanced differences dictated by their stereochemistry is paramount for researchers in drug discovery and development, as even subtle structural changes can profoundly impact pharmacological effects.

I. Antioxidant Activity: A Tale of Two Isomers?

The potent antioxidant and free radical scavenging properties of trans-N-caffeoyltyramine are well-documented.[1] Its efficacy is largely attributed to the catechol group in its structure, which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] Studies have shown that the antioxidant capacity of the trans-isomer is comparable to that of quercetin, a well-established antioxidant flavonoid.[1]

Experimental Evidence for trans-N-caffeoyltyramine:

  • DPPH and ABTS Assays: trans-N-caffeoyltyramine exhibits significant radical scavenging activity in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays.[2]

  • Protection against LDL Oxidation: It has been shown to protect human low-density lipoprotein (LDL) from oxidation, a key event in the pathogenesis of atherosclerosis.[2]

  • Cellular Antioxidant Effects: In cellular models, pretreatment with trans-N-caffeoyltyramine has been demonstrated to increase the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3]

The Unexplored Potential of cis-N-caffeoyltyramine:

Direct experimental data on the antioxidant activity of cis-N-caffeoyltyramine is currently lacking in the published literature. However, based on its chemical structure, it is reasonable to hypothesize that the cis-isomer also possesses antioxidant properties due to the presence of the same catechol group. The geometric configuration of the cis-isomer might influence its interaction with free radicals and its ability to access and protect cellular components from oxidative damage. Further research is critically needed to quantify the antioxidant capacity of cis-N-caffeoyltyramine and determine if it is more or less potent than the trans-isomer.

II. Anti-Inflammatory Effects: Focus on the trans Isomer

trans-N-caffeoyltyramine has emerged as a potent regulator of inflammatory responses.[4][5] Its anti-inflammatory mechanisms involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Mechanisms of Action of trans-N-caffeoyltyramine:

  • Inhibition of Pro-inflammatory Cytokines: Studies have shown that trans-N-caffeoyltyramine significantly inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]

  • Suppression of COX-2 and PGE2: It effectively suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and consequently reduces the production of prostaglandin E2 (PGE2).[6][8]

  • Modulation of MAPK Signaling: The anti-inflammatory effects of trans-N-caffeoyltyramine are also mediated through the downregulation of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[7]

The cis Isomer in Inflammation: An Open Question:

As with its antioxidant activity, the anti-inflammatory properties of cis-N-caffeoyltyramine have not been reported. The difference in the spatial arrangement of the molecule could potentially alter its binding affinity to key inflammatory targets like COX-2 or upstream signaling proteins. A direct comparative study is essential to understand the structure-activity relationship of these isomers in the context of inflammation.

III. Neuroprotective Potential: Insights into the trans Form

The neuroprotective effects of trans-N-caffeoyltyramine have been investigated in various in vitro models of neuronal damage.[3][9] These studies highlight its potential as a therapeutic agent for neurodegenerative disorders.

Evidence for Neuroprotection by trans-N-caffeoyltyramine:

  • Protection against Oxidative Stress-Induced Cell Death: In PC12 cells, a common model for neuronal studies, trans-N-caffeoyltyramine has been shown to protect against hydrogen peroxide (H₂O₂)-induced cytotoxicity.[3] It achieves this by increasing cell viability, reducing ROS formation, and restoring mitochondrial membrane potential.[3]

  • Attenuation of Apoptosis: The trans-isomer has been demonstrated to attenuate apoptotic pathways in neuronal cells, thereby preventing programmed cell death.[3]

  • Modulation of MicroRNA Expression: Recent research suggests that trans-N-caffeoyltyramine can alter the expression of microRNAs in human neural cells, which may contribute to its neuroprotective effects.[4]

Is cis-N-caffeoyltyramine Neuroprotective?

The neuroprotective capacity of cis-N-caffeoyltyramine remains to be determined. The structural conformation could influence its ability to cross the blood-brain barrier and interact with neuronal targets.

IV. α-Glucosidase Inhibition: The First Glimpse of a Difference

A significant finding from a structure-activity relationship (SAR) study on phenethyl cinnamides provides the first piece of direct comparative evidence. This study reported that the cis-configuration weakens α-glucosidase inhibition .[10] This suggests that trans-N-caffeoyltyramine is a more potent inhibitor of this enzyme, which is a target for the management of type 2 diabetes.

This observation underscores the critical importance of stereochemistry in determining biological activity. The different spatial arrangement of the functional groups in the cis and trans isomers likely leads to altered binding affinity and inhibitory potency against the α-glucosidase enzyme.

Data Summary: A Call for Further Research

Biological Activitytrans-N-caffeoyltyraminecis-N-caffeoyltyramineHead-to-Head Comparison
Antioxidant Potent free radical scavenger, comparable to quercetin.[1]Data not available.A direct comparative study is needed.
Anti-inflammatory Inhibits pro-inflammatory cytokines (TNF-α, IL-6), COX-2, and PGE2.[6][7]Data not available.A direct comparative study is needed.
Neuroprotective Protects against oxidative stress-induced neuronal cell death.[3]Data not available.A direct comparative study is needed.
α-Glucosidase Inhibition Implied to be a more potent inhibitor.Weaker inhibitory activity.[10]trans-isomer is more potent.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Methodology:

  • Prepare a stock solution of the test compound (cis- or trans-N-caffeoyltyramine) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Include a control well with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the cell viability using an MTT or similar assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Calculate the percentage of inhibition of NO production.

Visualizing the Isomers and Their Potential Interactions

G cluster_isomers N-caffeoyltyramine Isomers cluster_activities Biological Activities trans trans-N-caffeoyltyramine (More Stable, Predominant) antioxidant Antioxidant trans->antioxidant Well-Documented anti_inflammatory Anti-inflammatory trans->anti_inflammatory Well-Documented neuroprotective Neuroprotective trans->neuroprotective Well-Documented glucosidase α-Glucosidase Inhibition trans->glucosidase More Potent cis cis-N-caffeoyltyramine (Less Stable) cis->antioxidant Hypothesized cis->anti_inflammatory Unknown cis->neuroprotective Unknown cis->glucosidase Less Potent

Caption: Comparative overview of the known and hypothesized biological activities of cis- and trans-N-caffeoyltyramine.

Conclusion and Future Directions

The available evidence strongly supports trans-N-caffeoyltyramine as a promising bioactive compound with significant antioxidant, anti-inflammatory, and neuroprotective properties. However, the comparative analysis with its cis-isomer is severely hampered by a lack of dedicated research. The isolated finding of reduced α-glucosidase inhibition by the cis-isomer highlights that stereochemistry is a critical determinant of biological function for N-caffeoyltyramine.

To unlock the full therapeutic potential of this natural product, future research must prioritize a systematic and direct comparison of the cis and trans isomers across a range of biological assays. Such studies will not only fill a crucial knowledge gap but also provide valuable insights into the structure-activity relationships that govern the efficacy of phenolic amides, ultimately guiding the development of more potent and selective therapeutic agents.

References

  • Olatunji, O.J., Chen, H., & Zhou, Y. (2017). Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. Biomedicine & Pharmacotherapy, 93, 895-902. [Link]

  • Ianni, F., et al. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Molecules, 26(23), 7192. [Link]

  • Ianni, F., et al. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Molecules, 26(23), 7192. [Link]

  • Ko, H. J., et al. (2015). N-trans-ρ-caffeoyl tyramine isolated from Tribulus terrestris exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 cells. Molecular Medicine Reports, 12(4), 5951-5958. [Link]

  • Chen, J., et al. (2012). The isolation and identification of two compounds with predominant radical scavenging activity in hempseed (seed of Cannabis sativa L.). Food Chemistry, 134(2), 1030-1037. [Link]

  • Carratù, M. R., et al. (2022). Effect of Cannabidiolic Acid, N-Trans-Caffeoyltyramine and Cannabisin B from Hemp Seeds on microRNA Expression in Human Neural Cells. International Journal of Molecular Sciences, 23(20), 12690. [Link]

  • Chen, J., et al. (2012). The isolation and identification of two compounds with predominant radical scavenging activity in hempseed (seed of Cannabis sativa L.). Food Chemistry, 134(2), 1030-1037. [Link]

  • Ko, H. J., et al. (2015). N-trans-ρ-caffeoyl tyramine isolated from Tribulus terrestris exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 cells. Molecular Medicine Reports, 12(4), 5951-5958. [Link]

  • Ko, H. J., et al. (2015). N-trans-ρ-caffeoyl tyramine isolated from Tribulus terrestris exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 cells. Spandidos Publications, 12(4), 5951-5958. [Link]

Sources

Validation

Independent Validation of N-Caffeoyltyramine's Inhibitory Effect on LPS-Stimulated NO Production in Macrophages: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate and compare the anti-inflammatory potential of N-Caffeoyltyramine. The focus is on i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate and compare the anti-inflammatory potential of N-Caffeoyltyramine. The focus is on its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key in vitro model for screening anti-inflammatory compounds. We will delve into the underlying molecular mechanisms, provide detailed experimental protocols for robust validation, and compare its efficacy against established inhibitors.

The Inflammatory Cascade: Macrophages, LPS, and Nitric Oxide

Macrophages are pivotal cells in the innate immune system, acting as sentinels that recognize pathogens and initiate an inflammatory response.[1] Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[1][2] Upon recognition of LPS by Toll-like receptor 4 (TLR4) on the macrophage surface, a complex intracellular signaling cascade is initiated.[3] This cascade leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) family.[3][4][5]

These transcription factors orchestrate the expression of a wide array of pro-inflammatory genes.[3] A critical enzyme induced during this process is inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO).[1][2] While NO is essential for host defense at physiological levels, its overproduction by activated macrophages can lead to tissue damage and is implicated in the pathophysiology of chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[1] Consequently, the inhibition of NO production in LPS-stimulated macrophages is a widely used strategy for identifying and characterizing novel anti-inflammatory agents.[1][2] N-Caffeoyltyramine, a phenolic amide, has emerged as a compound of interest for its potential anti-inflammatory properties.[6][7][8][9][10]

Mechanism of Action: Targeting the Core Inflammatory Pathways

The inhibitory effect of N-Caffeoyltyramine and its analogs on NO production is primarily attributed to their ability to modulate the upstream signaling pathways that control iNOS expression. The two central pathways are the NF-κB and MAPK signaling cascades.

  • NF-κB Pathway: In unstimulated macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] LPS stimulation triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including NOS2 (the gene encoding iNOS).[11][12] Compounds like N-Caffeoyltyramine can suppress this pathway, preventing NF-κB activation and subsequent iNOS expression.[7][12]

  • MAPK Pathway: The MAPK family includes three major kinases: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[5] These kinases are activated by phosphorylation in response to LPS and play crucial roles in regulating the expression of inflammatory mediators.[5][13] For instance, the JNK pathway can lead to the activation of the transcription factor AP-1, which also contributes to iNOS expression.[14] Studies on the related compound N-trans-feruloyltyramine have shown that it can inhibit the phosphorylation of JNK, thereby suppressing iNOS expression and NO production.[14]

Below are diagrams illustrating the LPS-induced signaling pathways and the experimental workflow for validation.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPKKs MAPKKs (MEK, MKK) TRAF6->MAPKKs IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arg L-Arginine Arg->iNOS_protein iNOS_gene iNOS Gene Transcription NFκB_nuc->iNOS_gene AP1_nuc->iNOS_gene iNOS_gene->iNOS_mRNA Transcription

Caption: LPS-induced NF-κB and MAPK signaling pathways leading to NO production.

Comparative Analysis: N-Caffeoyltyramine vs. Alternatives

To properly evaluate the efficacy of N-Caffeoyltyramine, it is essential to compare its performance against well-characterized inhibitors of NO production. We have selected Dexamethasone (a steroidal anti-inflammatory drug), Quercetin (a natural flavonoid), and Parthenolide (a sesquiterpene lactone) as benchmarks.

CompoundClassIC₅₀ (NO Inhibition)Primary Mechanism of Action
N-Caffeoyltyramine Phenolic AmideData Variable (Dose-dependent inhibition observed)[7][8]Inhibition of JNK (MAPK) and NF-κB pathways[7][8]
Dexamethasone Corticosteroid~0.1 - 10 µM (Dose-dependent)[15]Destabilizes iNOS mRNA; inhibits NF-κB[15]
Quercetin Flavonoid~5 - 25 µM[16][17]Suppresses iNOS expression[16][17]
Parthenolide Sesquiterpene Lactone~1 - 2.6 µM[18]Inhibits NF-κB activation by targeting IKK[18]

Note: IC₅₀ values can vary between studies depending on cell type, LPS concentration, and incubation time. The provided values are approximate ranges based on available literature for comparative purposes.

This comparison highlights that while Dexamethasone and Parthenolide are highly potent, N-Caffeoyltyramine and Quercetin also demonstrate significant inhibitory activity, operating through similar core anti-inflammatory pathways.

A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for the independent validation of N-Caffeoyltyramine's effects. The protocol is designed as a self-validating system, incorporating a cytotoxicity assay to ensure that the observed reduction in NO is a specific inhibitory effect and not a result of cell death.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture 1. Culture RAW 264.7 Macrophages Seed 2. Seed Cells into 96-well Plates Culture->Seed Treat 3. Pre-treat with Test Compounds (N-Caffeoyltyramine, Comparators) Seed->Treat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL for 24h) Treat->Stimulate Supernatant 5. Collect Supernatant for NO Measurement Stimulate->Supernatant MTT_add 6a. Add MTT Reagent to remaining cells Stimulate->MTT_add Griess 6b. Perform Griess Assay on Supernatant Supernatant->Griess MTT_solubilize 7a. Solubilize Formazan MTT_add->MTT_solubilize Griess_read 7b. Measure Absorbance at 540 nm Griess->Griess_read MTT_read 8. Measure Absorbance at 570 nm MTT_solubilize->MTT_read

Caption: Experimental workflow for validating inhibitors of NO production.

Part 1: Murine Macrophage (RAW 264.7) Cell Culture
  • Rationale: The RAW 264.7 cell line is a widely used and well-characterized model for studying macrophage-mediated inflammation due to its robust response to LPS.[19]

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, gently scrape the cells, centrifuge at 1200 rpm for 5 minutes, and resuspend in fresh medium for seeding or passaging.

Part 2: Assessment of Cytotoxicity (MTT Assay)
  • Rationale: It is critical to confirm that the test compound does not inhibit NO production simply by killing the cells. The MTT assay measures cell viability by assessing mitochondrial metabolic activity.[20] Viable cells with active dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[21]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]

  • Treatment: Treat the cells with various concentrations of N-Caffeoyltyramine and comparator compounds for the same duration as the NO inhibition assay (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22][23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Part 3: Nitric Oxide Production and Inhibition Assay
  • Rationale: This core assay evaluates the dose-dependent effect of the test compounds on NO production in response to an inflammatory stimulus.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[19]

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing various non-toxic concentrations of N-Caffeoyltyramine or comparator compounds. Incubate for 1-2 hours.[12]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[12]

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[19]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for NO measurement.

Part 4: Quantification of Nitric Oxide (Griess Assay)
  • Rationale: NO is an unstable molecule with a short half-life. The Griess assay provides a simple and reliable colorimetric method to measure its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant.[12][19]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of each supernatant sample or standard with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined by interpolating from the sodium nitrite standard curve.

Data Analysis and Interpretation

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (Absorbance of Treated Group - Absorbance of Blank) / (Absorbance of LPS Group - Absorbance of Blank)] * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits 50% of the LPS-induced NO production. This value is calculated by performing a non-linear regression analysis of the dose-response curve (Inhibitor concentration vs. % Inhibition).

  • Validate with Cytotoxicity Data: Ensure that the concentrations of N-Caffeoyltyramine showing significant NO inhibition do not cause a significant reduction in cell viability (e.g., >80-90% viability is typically considered non-toxic).

Conclusion and Future Directions

This guide outlines a robust methodology for the independent validation of N-Caffeoyltyramine's anti-inflammatory properties. By comparing its efficacy against established inhibitors and elucidating its impact on the NF-κB and MAPK signaling pathways, researchers can build a comprehensive profile of this promising compound.[14][24] The provided protocols emphasize scientific integrity through the inclusion of a self-validating cytotoxicity control.

Future studies should aim to further dissect the molecular targets of N-Caffeoyltyramine within these signaling cascades, for example, through Western blot analysis of key phosphorylated proteins (p-JNK, p-p65, p-IκBα).[24] Ultimately, transitioning from in vitro validation to in vivo models of inflammation will be crucial to ascertain the therapeutic potential of N-Caffeoyltyramine for treating chronic inflammatory diseases.

References

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Qureshi, A. A., et al. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease, 10, 193. [Link]

  • Kim, D. W., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Applied Pharmaceutical Science, 3(1), 1-5. [Link]

  • Regulation of NO production from macrophages by lipopolysaccharide and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

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  • Chong, W. C., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Journal of Immunology Research, 2019, 6845946. [Link]

  • Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Ling, Y., et al. (2015). N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways. Chemico-Biological Interactions, 235, 30-37. [Link]

  • Cui, S., et al. (2019). Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton. Cell Adhesion & Migration, 13(1), 1-12. [Link]

  • Dexamethasone effects on NO production. Quantification of NO produced... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

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  • Effects of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine supplementation in individuals with diarrhea. (n.d.). medRxiv. Retrieved January 24, 2026, from [Link]

  • He, S., et al. (2015). Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells. Acta Biochimica et Biophysica Sinica, 47(4), 256-263. [Link]

  • Influence of quercetin on NO production by LPS-stimulated RAW264.7... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

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  • N-Caffeoyltryptamine, a Potent Anti-Inflammatory Phenolic Amide, Suppressed MCP-1 Expression in LPS-stimulated THP-1 Cells and Rats Fed a High-Fat Diet. (2017). Journal of Agricultural and Food Chemistry, 65(21), 4257-4266. [Link]

  • Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton. (n.d.). Sci-Hub. Retrieved January 24, 2026, from [Link]

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Comparative

N-caffeoyltyramine compared to other hydroxycinnamic acid amides for antiproliferative activity

An In-Depth Comparative Analysis of the Antiproliferative Activity of N-caffeoyltyramine and Other Hydroxycinnamic Acid Amides Introduction: Unveiling the Therapeutic Potential of Hydroxycinnamic Acid Amides Hydroxycinna...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Antiproliferative Activity of N-caffeoyltyramine and Other Hydroxycinnamic Acid Amides

Introduction: Unveiling the Therapeutic Potential of Hydroxycinnamic Acid Amides

Hydroxycinnamic acid amides (HCAAs) are a class of naturally occurring phenolic compounds found in a wide variety of plants, where they play crucial roles in defense mechanisms and developmental processes.[1][2] These molecules, formed by an amide bond between a hydroxycinnamic acid and an amine, have garnered significant interest from the scientific community for their diverse bioactive properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

Recent research has increasingly focused on the anticancer and antiproliferative potential of HCAAs.[2][3] Among these, N-caffeoyltyramine (NCT) has emerged as a particularly promising candidate. This guide provides a detailed comparison of the antiproliferative activity of N-caffeoyltyramine against its structural analogues, such as N-feruloyltyramine (NFT) and N-p-coumaroyltyramine. By examining the structure-activity relationships, synthesizing experimental data, and detailing the underlying mechanisms, this document serves as a technical resource for researchers and drug development professionals exploring novel therapeutic agents.

Molecular Structures: The Foundation of Biological Activity

The biological efficacy of HCAAs is intrinsically linked to their chemical structure. These compounds share a common backbone but differ in the hydroxylation and methoxylation patterns of the phenyl ring on the hydroxycinnamic acid moiety. This subtle variation is the primary determinant of their antiproliferative potency.

  • N-caffeoyltyramine (NCT): Features a caffeoyl group with a catechol (3,4-dihydroxy) structure. This arrangement is crucial for its potent antioxidant and radical scavenging activities.[3]

  • N-feruloyltyramine (NFT): Contains a feruloyl group, where one of the hydroxyls of the catechol structure is replaced by a methoxy group.

  • N-p-coumaroyltyramine: Possesses a p-coumaroyl group with a single hydroxyl group on the phenyl ring.

The presence of the two hydroxyl groups in NCT's catechol moiety makes it a more effective hydrogen atom donor for neutralizing free radicals compared to its analogues, a key factor in its enhanced biological activity.[3]

G cluster_NCT N-caffeoyltyramine (NCT) cluster_NFT N-feruloyltyramine (NFT) cluster_NCouT N-p-coumaroyltyramine NCT_struct NFT_struct NCouT_struct

Caption: Chemical structures of key hydroxycinnamic acid amides.

Comparative Antiproliferative Activity: A Structure-Function Analysis

Experimental evidence from numerous in vitro studies consistently demonstrates a hierarchy of antiproliferative potency among these HCAAs, directly correlating with their chemical structures.

N-caffeoyltyramine (NCT): The Most Potent Analogue

NCT has shown significant antiproliferative effects across a range of cancer cell lines. In studies comparing several phenolamides, NCT was identified as the most potent compound against human leukemia cell lines HL-60, U937, and Jurkat, with a 50% growth inhibition (GI50) value of approximately 10 µM.[3] Its anticancer mechanisms are multifaceted and include the inhibition of protein tyrosine kinase activity.[3] Furthermore, NCT's strong antioxidant properties contribute to its cytoprotective effects in healthy cells and cytotoxic effects in cancer cells by modulating oxidative stress.[5][6] It has been shown to decrease the production of reactive oxygen species (ROS) and reduce apoptosis in neuronal cells under oxidative stress.[6]

N-feruloyltyramine (NFT): A Compound of Interest

NFT also exhibits antiproliferative properties, though generally to a lesser extent than NCT. For example, at a concentration of 30 µg/ml, NFT inhibits the proliferation of HeLa cells by 72.2%.[7] Its activity is linked to its antioxidant capabilities and its ability to induce apoptosis in cancer cells.[8][9] Studies have shown NFT can protect normal liver cells from oxidative damage while inhibiting the proliferation of liver cancer cells.[10] The replacement of a hydroxyl with a methoxy group compared to NCT likely reduces its hydrogen-donating capacity, explaining its relatively lower potency.

N-p-coumaroyltyramine and Other Analogues

While less studied, the antiproliferative activity of N-p-coumaroyltyramine is generally considered to be lower than both NCT and NFT. This aligns with the structure-activity relationship, as the single hydroxyl group offers limited radical scavenging potential compared to the catechol or guaiacyl structures. Studies on various hydroxycinnamic acid derivatives have consistently shown that the presence and position of hydroxyl groups on the phenolic ring are critical for their biological activities.[11][12][13]

SAR cluster_sar Structure-Activity Relationship for Antiproliferative Potency NCT N-caffeoyltyramine (Catechol: 3,4-dihydroxy) NFT N-feruloyltyramine (Guaiacyl: 3-methoxy-4-hydroxy) NCT->NFT Higher Potency NCouT N-p-coumaroyltyramine (Phenol: 4-hydroxy) NFT->NCouT Higher Potency

Caption: Potency hierarchy based on phenyl ring substitutions.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of NCT and NFT against various cancer cell lines, providing a quantitative basis for comparison.

CompoundCell LineActivity MetricValueReference
N-caffeoyltyramine HL-60, U937, Jurkat (Leukemia)GI50~10 µM[3]
SH-SY5Y (Neuroblastoma)IC5059 µM[14]
N-feruloyltyramine HeLa (Cervical Cancer)% Inhibition72.2% at 30 µg/ml[7]
L929 (Fibrosarcoma)% Inhibition22% at 30 µg/ml[7]
P-388 (Murine Leukemia)IC50< 4 µg/mL[10]
HT-29 (Colon Cancer)IC50< 4 µg/mL[10]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15] The causality behind this choice is its reliability and reproducibility in quantifying a cell population's response to a test compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with varying concentrations of the hydroxycinnamic acid amides (e.g., N-caffeoyltyramine, N-feruloyltyramine) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[17] Visually confirm the formation of purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add HCAAs (Varying concentrations) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50/GI50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cell proliferation assay.

Mechanisms of Action & Signaling Pathways

The antiproliferative activity of HCAAs, particularly NCT, is not merely due to generalized cytotoxicity but involves specific molecular pathways.

  • Antioxidant Activity and ROS Attenuation: Cancer cells often exhibit high levels of oxidative stress. NCT's potent antioxidant capacity helps mitigate this. Pretreatment with NCT has been shown to significantly increase the activity of crucial antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] By attenuating the formation of reactive oxygen species (ROS), NCT protects the mitochondrial membrane potential, preventing a key trigger for apoptosis in some contexts but potentially pushing cancer cells towards programmed cell death in others.[5]

  • Induction of Apoptosis: NCT can induce apoptosis in cancer cells. This is achieved by modulating the expression of key apoptotic proteins. For example, in neuronal models under stress, NCT has been shown to decrease levels of the pro-apoptotic protein Bax and activated caspase-3.[10]

  • Enzyme Inhibition: A primary anticancer mechanism of NCT is its ability to inhibit protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] PTKs are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their inhibition by NCT can halt the uncontrolled growth of cancer cells.

Signaling_Pathway NCT N-caffeoyltyramine ROS Cellular ROS NCT->ROS Scavenges PTK Protein Tyrosine Kinases (e.g., EGFR) NCT->PTK Inhibits Mito Mitochondrial Damage ROS->Mito Causes Apoptosis Apoptosis Mito->Apoptosis Induces Proliferation Uncontrolled Cell Proliferation PTK->Proliferation Promotes

Caption: Proposed mechanisms of N-caffeoyltyramine's antiproliferative action.

Conclusion and Future Directions

The evidence strongly indicates that among the commonly studied hydroxycinnamic acid amides, N-caffeoyltyramine exhibits superior antiproliferative activity. This enhanced potency is directly attributable to the catechol moiety in its structure, which confers powerful antioxidant and enzyme-inhibitory properties. While N-feruloyltyramine also shows promise, its activity is generally attenuated by the methoxylation of the phenyl ring.

This comparative guide underscores the importance of structure-activity relationship studies in drug discovery. The potent and multifaceted activity of N-caffeoyltyramine positions it as a strong candidate for further development as a chemopreventive or therapeutic agent. Future research should focus on comprehensive in vivo studies to validate these in vitro findings, further elucidate the specific molecular targets and signaling pathways, and explore synergistic combinations with existing anticancer drugs.

References

  • PubMed. (2025, December 10). Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine - A Narrative Review. Retrieved from [Link]

  • PubMed. (2017). Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. Retrieved from [Link]

  • PubMed. (2024, November 26). Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • PubMed. (n.d.). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells. Retrieved from [Link]

  • PubMed. (2019, April 10). Antiproliferative Activity and Cell Metabolism of Hydroxycinnamic Acids in Human Colon Adenocarcinoma Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential. Retrieved from [Link]

  • ORBi. (2022, September 3). Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction using simplex. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydroxycinnamic acid amide metabolism: Physiology and biochemistry. Retrieved from [Link]

  • Bosterbio.com. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Retrieved from [Link]

  • PubMed. (2021, October 21). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

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